Cobalt(II) thiocyanate hydrate
Description
Evolution of Cobalt(II) Coordination Chemistry: A Historical and Contemporary Perspective
The study of cobalt coordination chemistry has been pivotal in the development of modern inorganic chemistry. The earliest recorded observation of a cobalt coordination compound dates back to 1798, when French chemist B.M. Tassaert noted that ammoniacal solutions of cobalt chloride developed a brownish mahogany color. britannica.comresearchgate.net This discovery, though not immediately pursued, laid the groundwork for future investigations. britannica.com Throughout the 19th century, numerous cobalt-ammine complexes were synthesized, displaying a range of colors and unexpected electrical properties. ionicviper.org
A monumental leap in understanding came with Alfred Werner's coordination theory in 1893. ionicviper.org Werner's work with cobalt complexes was instrumental in establishing his revolutionary ideas about primary and secondary valencies, which are now understood as oxidation state and coordination number, respectively. ionicviper.orgacs.orgacs.org He and his associates synthesized and characterized over 700 cobalt compounds, and their systematic studies helped to solidify the concept of octahedral geometry for six-coordinate complexes. acs.orgacs.org The existence of isomers in cobalt complexes, such as the two forms of [Co(NH₃)₄Cl₂]Cl, provided compelling evidence for Werner's structural theories over the competing chain theory. libretexts.org
In contemporary research, cobalt(II) coordination chemistry continues to be a vibrant field. Cobalt(II) ions, with a d⁷ electronic configuration, readily form complexes with various geometries, most commonly tetrahedral and octahedral. researchgate.net The study of these complexes is crucial for understanding magnetism, electronic spectra, and reaction mechanisms. researchgate.net Modern research often focuses on the synthesis of novel cobalt(II) coordination compounds with specific applications in mind, such as single-molecule magnets, catalysts, and materials with unique thermal properties. znaturforsch.comsigmaaldrich.comrsc.org
The Thiocyanate (B1210189) Ligand: Versatility in Coordination Modes and Electronic Influence
The thiocyanate ion (SCN⁻) is a classic example of an ambidentate ligand, meaning it can bind to a metal center through more than one donor atom. libretexts.orgnumberanalytics.comfiveable.mealevelchemistry.co.uk This versatility gives rise to linkage isomerism, where complexes with the same chemical formula differ in the connectivity of the ligand. libretexts.orgtiwariacademy.comwikipedia.org The thiocyanate ligand can coordinate through the nitrogen atom to form an isothiocyanato complex (M-NCS) or through the sulfur atom to form a thiocyanato complex (M-SCN). alevelchemistry.co.uktiwariacademy.comvedantu.com It can also act as a bridging ligand, linking two or even three metal centers. wikipedia.orgnih.gov
The choice of coordination mode is influenced by several factors, including the nature of the metal ion, the solvent, and the presence of other ligands in the coordination sphere. numberanalytics.comacs.org The principle of Hard and Soft Acids and Bases (HSAB) provides a general guideline: hard metal ions (class A) tend to bind to the hard nitrogen donor, while soft metal ions (class B) prefer the softer sulfur donor. wikipedia.org However, other factors like kinetics, solubility, and steric effects can also play a significant role. wikipedia.orgrsc.org
The electronic influence of the thiocyanate ligand is also significant. The different coordination modes can affect the electronic structure and, consequently, the physical and chemical properties of the complex, such as its color and magnetic behavior. wikipedia.orgdtic.mil For instance, the violet-colored [(NH₃)₅Co-SCN]²⁺ and the orange-colored [(NH₃)₅Co-NCS]²⁺ are linkage isomers with distinctly different properties. wikipedia.org The electronic properties of the thiocyanate ligand can be tuned, which has implications for the design of functional materials, such as catalysts with improved conductivity. acs.orgresearchgate.net
| Coordination Mode | Description | Example |
| N-bonded (Isothiocyanato) | The ligand coordinates through the nitrogen atom. | [Co(NH₃)₅(NCS)]²⁺ tiwariacademy.com |
| S-bonded (Thiocyanato) | The ligand coordinates through the sulfur atom. | [Co(NH₃)₅(SCN)]²⁺ tiwariacademy.com |
| Bridging (μ-1,3-NCS) | The ligand bridges two metal centers, bonding through both N and S. | [Co(NCS)₂(pyridine)₂]n znaturforsch.com |
Hydrated Coordination Complexes of Cobalt(II): Fundamental Research Significance
Water is a ubiquitous and fundamental ligand in coordination chemistry. Hydrated coordination complexes of cobalt(II) are of significant interest due to the role of water in influencing the structure, stability, and reactivity of the complex. The coordination of water molecules can complete the coordination sphere of the metal ion, often leading to octahedral geometries. researchgate.netacs.org
Furthermore, hydrated complexes can serve as precursors for the synthesis of other coordination compounds. The coordinated water molecules can often be removed by heating, which can lead to changes in the coordination number and geometry of the metal center, sometimes resulting in the formation of new polymeric structures. znaturforsch.comresearchgate.net For instance, the thermal decomposition of [Co(NCS)₂(3-methylpyridine)₂(H₂O)₂] leads to the formation of a tetrahedrally coordinated complex, [Co(NCS)₂(3-methylpyridine)₂]. znaturforsch.com The study of these dehydration processes provides valuable insights into the thermal stability and reactivity of coordination compounds.
Scope of Academic Inquiry and Research Trajectories for Cobalt(II) Thiocyanate Hydrate (B1144303)
The academic inquiry into Cobalt(II) thiocyanate hydrate and related compounds is multifaceted, spanning fundamental structural chemistry to the development of advanced materials. Current and future research trajectories are focused on several key areas.
One major area of investigation is the synthesis and structural characterization of new cobalt(II) thiocyanate coordination compounds with various co-ligands. researchgate.netmdpi.com Researchers are exploring how the choice of co-ligand can influence the coordination environment of the cobalt(II) ion and the dimensionality of the resulting structure, from discrete molecules to one-, two-, or three-dimensional coordination polymers. mdpi.comiucr.org For example, the reaction of Co(NCS)₂ with 4-methylpyridine (B42270) can lead to the formation of corrugated chains of octahedrally coordinated cobalt(II) centers. iucr.org
Another significant research direction is the investigation of the magnetic properties of these compounds. Cobalt(II) complexes are particularly interesting in this regard due to the potential for single-molecule magnet behavior and other interesting magnetic phenomena, such as metamagnetic transitions. rsc.orgresearchgate.net The arrangement of the cobalt(II) ions in the crystal lattice, often mediated by bridging thiocyanate ligands, is crucial in determining the magnetic interactions. rsc.org
The thermal properties and decomposition pathways of cobalt(II) thiocyanate hydrates are also a subject of ongoing study. znaturforsch.comresearchgate.net Understanding how these compounds behave upon heating can lead to the targeted synthesis of new materials with different structures and properties. znaturforsch.com This includes the preparation of ligand-deficient intermediates that may not be accessible through direct solution-based synthesis. znaturforsch.com
Finally, there is continued interest in the spectroscopic properties of these complexes. znaturforsch.commdpi.com Infrared and Raman spectroscopy are powerful tools for probing the coordination mode of the thiocyanate ligand, as the vibrational frequencies of the C-N and C-S bonds are sensitive to whether the ligand is N-bonded, S-bonded, or bridging. iucr.orgacs.org
| Research Area | Focus | Key Techniques |
| Synthesis and Structural Characterization | Creation of new compounds and determination of their molecular and crystal structures. | Single-crystal and powder X-ray diffraction, Elemental analysis. mdpi.comiucr.org |
| Magnetic Properties | Investigation of magnetic ordering, single-chain magnetism, and metamagnetism. | Magnetic susceptibility measurements. rsc.orgresearchgate.net |
| Thermal Analysis | Study of thermal stability and decomposition pathways to form new materials. | Thermogravimetric analysis (TGA), Differential thermal analysis (DTA). znaturforsch.comresearchgate.net |
| Spectroscopic Studies | Elucidation of bonding and electronic structure. | Infrared (IR) and Raman spectroscopy. iucr.orgacs.org |
Structure
2D Structure
Properties
CAS No. |
97126-35-7 |
|---|---|
Molecular Formula |
C2H2CoN2OS2 |
Molecular Weight |
193.12 g/mol |
IUPAC Name |
cobalt(2+);dithiocyanate;hydrate |
InChI |
InChI=1S/2CHNS.Co.H2O/c2*2-1-3;;/h2*3H;;1H2/q;;+2;/p-2 |
InChI Key |
ZJHVGDJHSOKFNZ-UHFFFAOYSA-L |
Canonical SMILES |
C(#N)[S-].C(#N)[S-].O.[Co+2] |
Origin of Product |
United States |
Synthetic Methodologies and Mechanistic Elucidation
Controlled Synthesis of Cobalt(II) Thiocyanate (B1210189) Hydrate (B1144303) Variants
The synthesis of cobalt(II) thiocyanate hydrate can be achieved through various methodologies, each offering different levels of control over the final product's crystalline phase and hydration state. These methods primarily include solution-phase crystallization, hydrothermal and solvothermal approaches, and salt metathesis reactions.
Solution-Phase Crystallization Techniques and Parameter Optimization
Solution-phase crystallization is a common method for obtaining this compound. This technique typically involves dissolving a soluble cobalt(II) salt and a thiocyanate salt in a suitable solvent, followed by crystallization. The hydrate, specifically cobalt(II) thiocyanate trihydrate (Co(SCN)₂·3H₂O), can be prepared by crystallizing an aqueous solution of cobalt carbonate in thiocyanic acid. chemicalbook.comiu.edu This deep red-violet salt is deliquescent, meaning it readily absorbs moisture from the air. chemicalbook.comchemdad.com When dissolved in water, it forms a dark blue concentrated solution that turns pink upon dilution. chemicalbook.comchemdad.com It also yields blue solutions in various organic solvents. chemicalbook.com
The optimization of parameters such as temperature, solvent, and reactant concentrations is crucial for controlling the crystallization process and the resulting product. For instance, the trihydrate can be purified by dissolving it in ethyl acetate (B1210297), filtering the solution, and then evaporating the solvent. prepchem.com The choice of solvent is significant, as this compound is soluble in water, ethanol (B145695), methanol (B129727), and ether. guidechem.com
A study on the synthesis of related coordination compounds demonstrated that single crystals could be grown by the slow evaporation of a solvent at room temperature from a solution containing CoCl₂·6H₂O, potassium thiocyanate, and an organic ligand in a water/ethanol mixture. iucr.org This highlights the importance of slow evaporation to promote the formation of well-defined crystals. The specific hydrate formed, such as the tetrahydrate, can be obtained by crystallization from an aqueous solution. chemicalbook.com
Hydrothermal and Solvothermal Approaches for Crystalline Phase Control
Hydrothermal and solvothermal methods offer pathways to synthesize crystalline phases of cobalt(II) thiocyanate coordination compounds that may not be accessible under ambient conditions. These techniques involve carrying out the synthesis in a closed vessel (autoclave) under elevated temperature and pressure.
For example, hydrothermal reactions of cobalt(II) acetate tetrahydrate with other ligands in water at elevated temperatures (e.g., 135 °C) have been used to produce complex cobalt-containing crystalline structures. nih.gov While this example doesn't directly produce this compound, it illustrates the principle of using hydrothermal synthesis to control crystal formation. In the context of cobalt thiocyanate, these methods could be employed to influence the coordination environment of the cobalt ion and the degree of hydration.
Research on the synthesis of cobalt(II) thiocyanate coordination compounds with co-ligands has shown that the solvent plays a critical role. For instance, reacting Co(NCS)₂ with 4-(hydroxymethyl)pyridine in ethanol can yield discrete complexes where ethanol molecules are incorporated into the crystal structure, such as in [Co(NCS)₂(hmpy)₂(EtOH)₂]. mdpi.com In contrast, using water as the solvent can lead to the formation of aqua complexes like [Co(NCS)₂(hmpy)₂(H₂O)₂]. mdpi.com These examples underscore how solvothermal conditions can be tailored to control the crystalline phase and the incorporation of solvent molecules (including water) into the final product.
Salt Metathesis Reactions and Product Isolation Strategies
Salt metathesis, or double displacement, is a widely used and straightforward method for synthesizing this compound. wikipedia.org This reaction involves the exchange of ions between two soluble salts in solution, leading to the formation of a desired product and often an insoluble byproduct that can be easily removed.
A common approach is the reaction between an aqueous solution of a cobalt(II) salt, such as cobalt(II) sulfate (B86663) or cobalt(II) chloride, and a thiocyanate salt like barium thiocyanate, lead thiocyanate, or potassium thiocyanate. prepchem.comwikipedia.orgacs.org
Using Barium Thiocyanate: The reaction of aqueous cobalt(II) sulfate with barium thiocyanate yields cobalt(II) thiocyanate in solution and a precipitate of barium sulfate, which can be removed by filtration. wikipedia.org
CoSO₄ + Ba(SCN)₂ → Co(SCN)₂ + BaSO₄(s)
Using Lead Thiocyanate: A solution of cobalt(II) sulfate heptahydrate heated to boiling can be treated with lead thiocyanate. The resulting lead sulfate precipitate is allowed to settle, and the mixture is then cooled and filtered. prepchem.com
Using Potassium Thiocyanate: Cobalt(II) thiocyanate can also be formed by reacting hexakis(acetonitrile)cobalt(II) tetrafluoroborate (B81430) with potassium thiocyanate.
After the reaction, the isolation of the this compound from the filtrate is typically achieved by evaporating the solvent. prepchem.com For example, after filtering off the lead sulfate precipitate, the filtrate containing the product can be evaporated on a steam bath to yield crude cobalt(II) thiocyanate trihydrate. prepchem.com Further purification can be achieved by recrystallization from a suitable solvent like ethyl acetate. prepchem.com
Anhydrous cobalt(II) thiocyanate can be prepared via a similar metathesis reaction in an anhydrous alcoholic solvent, using a slight excess of one of the reactants and temperatures between 50°C and 200°C to drive the reaction to completion. google.com The anhydrous salt is then recovered by distilling off the alcohol. google.com
| Cobalt(II) Salt | Thiocyanate Salt | Insoluble Byproduct | Solvent | Isolation Method | Reference |
|---|---|---|---|---|---|
| Cobalt(II) sulfate | Barium thiocyanate | Barium sulfate | Water | Filtration, Evaporation | wikipedia.org |
| Cobalt(II) sulfate heptahydrate | Lead thiocyanate | Lead sulfate | Water | Filtration, Evaporation | prepchem.com |
| Hexakis(acetonitrile)cobalt(II) tetrafluoroborate | Potassium thiocyanate | Potassium tetrafluoroborate | Acetonitrile (B52724) | Precipitation with antisolvent (diethylether) | wikipedia.org |
| Cobalt(II) chloride | Ammonium (B1175870) thiocyanate | Ammonium chloride | Anhydrous alcohol | Filtration, Distillation | google.com |
Preparation from Anhydrous Cobalt(II) Thiocyanate and Hydration Studies
This compound can be prepared by the direct hydration of its anhydrous form. Anhydrous Co(SCN)₂ is sensitive to moisture and can become hydrated under humid conditions. acs.orgprochemonline.com The anhydrous compound itself is a coordination polymer with a layered structure. wikipedia.org
The preparation of anhydrous cobalt(II) thiocyanate can be achieved through reactions in non-aqueous solvents to prevent the formation of hydrates. One method involves the reaction of hexakis(acetonitrile)cobalt(II) tetrafluoroborate with potassium thiocyanate in acetonitrile, followed by the addition of diethyl ether as an antisolvent to precipitate the anhydrous product. wikipedia.org Another route uses the reaction of an anhydrous cobalt(II) salt (sulfate or chloride) with an anhydrous alkali metal or ammonium thiocyanate in an anhydrous alcohol solvent. google.com
Once the anhydrous material is obtained, hydration studies can be performed to form the desired hydrate. The trihydrate, Co(SCN)₂(H₂O)₃, is a known stable hydrate. wikipedia.org It consists of isolated tetrahedral Co(SCN)₂(H₂O)₂ centers with one equivalent of water of crystallization. wikipedia.org The tetrahydrate has also been reported, obtained by crystallization from an aqueous solution of cobalt carbonate in thiocyanic acid. chemicalbook.com Upon drying with strong desiccants like concentrated sulfuric acid or phosphorus pentoxide, the hydrate becomes a yellow-brown anhydrous substance. guidechem.com Conversely, heating the trihydrate at 105-120°C for 2-3 hours can be used for dehydration. prepchem.com
Investigation of Reaction Pathways and Ligand Exchange Kinetics during Synthesis
The synthesis of cobalt(II) thiocyanate and its various complexes involves dynamic equilibria and reaction pathways that are influenced by several factors. The Co(II) ion is known for its fast ligand exchange kinetics, which generally favors the formation of thermodynamically stable products. chalmers.se However, kinetic products can also be isolated under specific conditions.
Investigations into the reactions of cobalt(II) thiocyanate with other ligands, such as lidocaine (B1675312), have provided insight into these pathways. chalmers.se Depending on the reaction conditions, different products can be formed, including ion pairs and coordination complexes. For example, the reaction can yield a blue ion pair, (Hlidocaine⁺)₂[Co(SCN)₄]²⁻·H₂O, or pink coordination compounds, cis-[Co(Lidocaine)₂(SCN)₂] and trans-[Co(Lidocaine)₂(SCN)₂]. chalmers.seresearchgate.net The formation of these different species highlights the complexity of the reaction pathways.
In aqueous environments, cobalt(II) thiocyanate can undergo hydrolysis to form a pink coordination polymer, trans-[Co(H₂O)₂(SCN)₂]·H₂O, which features octahedral cobalt centers. chalmers.se This demonstrates that the presence of water can lead to the formation of aqua complexes, altering the final product structure.
Influence of Solvent Systems and Reaction Conditions on Product Speciation
The choice of solvent system and the specific reaction conditions, such as temperature and reactant concentrations, have a profound impact on the speciation of the resulting cobalt(II) thiocyanate product. The solvent can influence the coordination geometry of the cobalt(II) ion and the nature of the species in solution.
In aqueous solutions, the equilibrium between different cobalt(II) thiocyanate complexes is well-documented. A concentrated solution is typically dark blue, corresponding to the presence of the tetrahedral [Co(SCN)₄]²⁻ complex anion. chemicalbook.comiu.edu Upon dilution, the solution turns pink, indicating the formation of the octahedral hexaaquacobalt(II) ion, [Co(H₂O)₆]²⁺. chemicalbook.com This color change is a classic example of the effect of ligand concentration (in this case, water) on the coordination environment of the cobalt(II) ion.
The nature of the organic solvent also plays a crucial role. Cobalt(II) thiocyanate gives blue solutions in many organic solvents, such as ethanol, ether, and acetone, suggesting the stabilization of the tetrahedral thiocyanate complex. chemicalbook.comguidechem.com Solvent extraction studies have shown that cobalt(II) can be extracted from aqueous thiocyanate solutions into organic solvents like methyl isobutyl ketone, with the extracted species being Co(SCN)₂ complexes. researchgate.netmit.edu The extractability and the nature of the extracted species depend on factors like the thiocyanate concentration in the aqueous phase and the type of organic solvent used. researchgate.netnih.gov
Furthermore, the solvent can directly participate in the coordination sphere of the cobalt ion. For example, in the synthesis of coordination compounds with co-ligands, using ethanol as a solvent can lead to the formation of [Co(NCS)₂(hmpy)₂(EtOH)₂], while using water yields [Co(NCS)₂(hmpy)₂(H₂O)₂]. mdpi.com This demonstrates that the solvent can act as a competing ligand, influencing the final product speciation.
| Solvent | Observed Species/Color | Inferred Cobalt(II) Geometry | Reference |
|---|---|---|---|
| Concentrated Water | Dark Blue | Tetrahedral [Co(SCN)₄]²⁻ | chemicalbook.comiu.edu |
| Dilute Water | Pink | Octahedral [Co(H₂O)₆]²⁺ | chemicalbook.com |
| Ethanol | Blue | Tetrahedral | guidechem.com |
| Ether | Blue | Tetrahedral | guidechem.com |
| Acetone | Blue | Tetrahedral | guidechem.com |
| Methyl Isobutyl Ketone | Extraction of Co(SCN)₂ species | Tetrahedral | mit.edu |
Kinetics and Thermodynamics of Cobalt(II) Complex Formation
The formation of complexes between cobalt(II) ions and thiocyanate ligands is a stepwise process, the kinetics and thermodynamics of which are highly dependent on the solvent system and the presence of other chemical species. The underlying mechanisms involve rapid ligand exchange, leading to a series of equilibria between different coordination complexes.
Research has established that in aqueous and non-aqueous solutions, cobalt(II) can form a series of mononuclear complexes with thiocyanate (SCN⁻). The primary species identified include [Co(NCS)]⁺, [Co(NCS)₂], [Co(NCS)₃]⁻, and the distinctly blue tetrahedral complex [Co(NCS)₄]²⁻. researchgate.netmit.edu The dissolution of cobalt(II) thiocyanate in water typically results in a pink solution, which indicates the predominance of octahedral six-coordinated cobalt complexes, generally formulated as [Co(H₂O)ₙ(SCN)ₘ]²⁻ᵐ where n + m = 6. chalmers.se The formation of the tetrahedral [Co(NCS)₄]²⁻ anion is responsible for the characteristic blue color observed in certain conditions, such as in the presence of organic solvents or specific surfactants. mit.educhalmers.se
The kinetics of these complexation reactions are generally rapid. Cobalt(II) is known for its fast ligand exchange kinetics, which suggests that the formation of various coordination entities can occur quickly, and the system often reaches a state of thermodynamic equilibrium. chalmers.se However, kinetic phenomena have been observed. For instance, studies in acetonitrile have noted a kinetic current associated with the cobalt(II)-thiocyanate complex, which is attributed to the rapid dissociation of the [Co(NCS)₄]²⁻ species. oup.comoup.com This indicates that while the complexes may be thermodynamically stable, they are also labile, constantly undergoing association and dissociation reactions.
The thermodynamics of complex formation have been investigated using techniques such as spectrophotometry, polarography, and calorimetry to determine stability constants (β) and thermodynamic parameters like enthalpy (ΔH) and entropy (ΔS) of formation. researchgate.netoup.comnih.gov These values are crucial for understanding the spontaneity and energetic favorability of each complexation step.
Spectrophotometric studies have been widely used to determine the stability constants for the stepwise formation of cobalt(II) thiocyanate complexes in various solvents. mit.edunih.gov For example, in methanol at 25°C and a constant ionic strength of 1 M, two primary mononuclear complexes are formed, [Co(NCS)]⁺ and [Co(NCS)₂]. nih.gov In acetonitrile, the tetrathiocyanate complex, [Co(NCS)₄]²⁻, is particularly stable. oup.comoup.com
| Complex Species | Solvent | Method | Log β | Reference |
| [Co(NCS)]⁺ | Methanol | Spectrophotometry | 1.6 | nih.gov |
| [Co(NCS)₂] | Methanol | Spectrophotometry | 2.7 | nih.gov |
| [Co(NCS)₄]²⁻ | Acetonitrile | Polarography | 15.5 | oup.comoup.com |
Calorimetric studies provide direct insight into the enthalpy and entropy changes associated with complexation. In aqueous solutions and micellar solutions of the nonionic surfactant Triton X-100, the formation of [Co(NCS)]⁺ and [Co(NCS)₂] has been confirmed. researchgate.net In the micellar environment, the formation of [Co(NCS)₄]²⁻ is significantly enhanced. researchgate.net The thermodynamic data, including formation constants, enthalpies, and entropies, have been determined for these species, revealing the influence of the microenvironment on complex stability. researchgate.net For instance, the transfer of the complex into micelles is often accompanied by a less negative enthalpy change, suggesting a shift in the energetics of the coordination environment. researchgate.net
The presence of other ions can also influence the equilibria. Alkali and alkaline-earth metal cations can promote the formation of the [Co(NCS)₄]²⁻ complex in micellar solutions, likely by interacting with the surfactant molecules and facilitating the transfer of the anionic cobalt complex into the micelles. researchgate.net
Advanced Structural Determination and Crystallographic Analysis
Single-Crystal X-ray Diffraction (SCXRD) for Molecular and Supramolecular Architecture
Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for elucidating the detailed molecular and supramolecular structure of crystalline solids. For cobalt(II) thiocyanate (B1210189) hydrate (B1144303) and its derivatives, SCXRD has been instrumental in providing unambiguous structural data. nih.govresearchgate.net
The coordination geometry of the cobalt(II) ion in its thiocyanate complexes is a key determinant of their properties and can vary depending on the presence of other ligands, such as water or organic molecules.
Tetrahedral Geometry : In the presence of certain organic bases or in some hydrated forms, cobalt(II) thiocyanate can form discrete tetrahedral complexes. For example, the trihydrate, Co(SCN)₂(H₂O)₃, consists of isolated tetrahedral Co(SCN)₂(H₂O)₂ units. wikipedia.org Another prominent example is the deep blue tetrathiocyanatocobaltate(II) anion, [Co(NCS)₄]²⁻, which exhibits a tetrahedral arrangement of four nitrogen-bonded thiocyanate ligands around the cobalt center. nih.govwikipedia.org This tetrahedral geometry is often associated with the blue color observed in certain analytical tests. nih.govmdpi.com In a study of bis(benzimidazole)bis(thiocyanato-N)cobalt(II), the Co(II) ion is in a slightly distorted tetrahedral environment with bond angles around the metal center ranging from 102.55(6)° to 116.15(6)°. mdpi.com
Octahedral Geometry : In other structural variations, particularly in the anhydrous state or with different co-ligands, the cobalt(II) ion adopts an octahedral coordination. mdpi.com For instance, the coordination polymer trans-[Co(H₂O)₂(SCN)₂]·H₂O features octahedral cobalt centers. nih.govchalmers.se Similarly, in the complex [Co(NCS)₂(H₂O)₂(3-Acpy)₂], the cobalt ion is coordinated to two water molecules, two 3-acetylpyridine (B27631) ligands, and two thiocyanate ions in a trans-octahedral arrangement. kaust.edu.sa In the compound [Co(NCS)₂(N-methylaniline)₂]n, the cobalt(II) cations are also octahedrally coordinated. acs.org
| Compound/Complex | Coordination Geometry | Key Structural Features | Reference(s) |
| Co(SCN)₂(H₂O)₃ | Tetrahedral | Isolated Co(SCN)₂(H₂O)₂ units | wikipedia.org |
| [Co(NCS)₄]²⁻ | Tetrahedral | Four N-bonded thiocyanate ligands | nih.govwikipedia.org |
| trans-[Co(H₂O)₂(SCN)₂]·H₂O | Octahedral | Coordination polymer with bridging thiocyanate | nih.govchalmers.se |
| [Co(NCS)₂(H₂O)₂(3-Acpy)₂] | Octahedral | Trans arrangement of ligands | kaust.edu.sa |
| [Co(NCS)₂(N-methylaniline)₂]n | Octahedral | Linear chains with bridging thiocyanates | acs.org |
| bis(benzimidazole)bis(thiocyanato-N)cobalt(II) | Tetrahedral | Slightly distorted, monodentate ligands | mdpi.com |
The thiocyanate ion (SCN⁻) is an ambidentate ligand, meaning it can coordinate to a metal center through either the nitrogen or the sulfur atom. wikipedia.org The preferred bonding mode is influenced by factors such as the nature of the metal ion (HSAB theory), steric effects, and the presence of other ligands. wikipedia.org
N-bound (Isothiocyanato) : Cobalt(II), being a borderline hard metal ion, typically favors coordination through the nitrogen atom, forming an isothiocyanato complex. wikipedia.org In the vast majority of structurally characterized cobalt(II) thiocyanate complexes, the ligand is N-bound. mdpi.commdpi.comiucr.org For instance, in the tetrahedral [Co(NCS)₄]²⁻ anion and octahedral complexes like [Co(NCS)₂(H₂O)₂(3-Acpy)₂], the thiocyanate ligands are exclusively N-bonded. kaust.edu.sainterconf.center
S-bound (Thiocyanato) : S-bonding to cobalt(II) is much less common but has been observed in a few cases. mdpi.com
Bridging (μ-1,3-SCN) : The thiocyanate ligand can also act as a bridge between two metal centers, coordinating through both the nitrogen and sulfur atoms. This bridging mode is crucial in the formation of coordination polymers. In the anhydrous form of Co(SCN)₂, the cobalt centers are linked by bridging thiocyanate ligands to form 2D sheets. wikipedia.org Similarly, in the coordination polymer [Co(NCS)₂(4-acetylpyridine)₂]n, pairs of μ-1,3-bridging thiocyanato ligands connect the cobalt cations. acs.org
Water molecules in cobalt(II) thiocyanate hydrates can either be directly coordinated to the cobalt(II) ion or exist as non-coordinated water of crystallization within the crystal lattice. wikipedia.org
Coordinated Water : In many hydrated cobalt(II) thiocyanate complexes, water molecules act as ligands, directly bonding to the cobalt center. For example, in Co(SCN)₂(H₂O)₃, two water molecules are coordinated to the cobalt ion, forming the tetrahedral [Co(SCN)₂(H₂O)₂] complex. wikipedia.org The coordination polymer trans-[Co(H₂O)₂(SCN)₂]·H₂O also features two aqua ligands in the cobalt coordination sphere. nih.govchalmers.se Similarly, the complex [Co(SCN)₂(H₂O)₂(3-Acpy)₂] contains two coordinated water molecules. kaust.edu.sa
Non-coordinated Water (Water of Crystallization) : In addition to coordinated water, some structures contain water molecules that are not directly bonded to the metal but are held in the crystal lattice by hydrogen bonds. The structure of Co(SCN)₂(H₂O)₃ contains one equivalent of water of crystallization. wikipedia.org The compound (Hlidocaine⁺)₂([Co(SCN)₄]²⁻)·H₂O also includes a non-coordinating water molecule. nih.govresearchgate.net
The supramolecular architecture of cobalt(II) thiocyanate hydrate is significantly influenced by a variety of non-covalent interactions.
Hydrogen Bonding : Hydrogen bonds are prevalent in hydrated structures, often involving the coordinated and non-coordinated water molecules, as well as the thiocyanate ligands. iucr.orginterconf.center In the crystal structure of aquatris(isonicotinamide-κN)bis(thiocyanato-κN)cobalt(II) 2.5-hydrate, discrete complexes are linked into a three-dimensional network by O—H⋯O, N—H⋯O, and N—H⋯S hydrogen bonds. iucr.org Similarly, in some cobalt(II) thiocyanate complexes with 4-(hydroxymethyl)pyridine, intermolecular O–H⋯S hydrogen bonds are observed between water molecules or hydroxyl groups and the sulfur atoms of the thiocyanate ligands. mdpi.com
π-π Stacking : In complexes containing aromatic co-ligands, π-π stacking interactions between the aromatic rings can play a role in the crystal packing.
Powder X-ray Diffraction (PXRD) for Phase Identification and Polymorphism Studies
Powder X-ray diffraction (PXRD) is a powerful technique for identifying crystalline phases and studying polymorphism in materials like this compound. It provides a characteristic diffraction pattern for a given crystalline solid. mdpi.comacs.org
Polymorphism, the ability of a compound to exist in more than one crystalline form, has been observed in derivatives of cobalt(II) thiocyanate. mdpi.com PXRD is crucial for identifying and distinguishing between these different polymorphic forms. For example, in the case of bis(benzimidazole)bis(thiocyanato-N)cobalt(II), a new polymorph was identified and characterized. mdpi.comresearchgate.net
Furthermore, temperature-dependent PXRD can be used to monitor crystallographic transitions. For instance, studies on [Co(NCS)₂(4-acetylpyridine)₂]n revealed a thermodynamically metastable form that transforms into a stable form upon heating, a transition that was monitored by PXRD. acs.org
| Technique | Application | Key Findings for this compound & Derivatives | Reference(s) |
| SCXRD | Precise molecular and supramolecular structure determination. | Determination of tetrahedral and octahedral coordination geometries. Identification of N-bound, S-bound, and bridging thiocyanate modes. Elucidation of coordinated vs. non-coordinated water. Analysis of hydrogen bonding networks. | nih.govwikipedia.orgmdpi.commdpi.comchalmers.sekaust.edu.saacs.orgiucr.orginterconf.center |
| PXRD | Phase identification and polymorphism studies. | Identification of new polymorphic forms of related complexes. Monitoring of temperature-induced crystallographic phase transitions. Confirmation of phase purity of synthesized materials. | mdpi.commdpi.comacs.orgresearchgate.net |
Neutron Diffraction Studies for Hydrogen Atom Localization and Magnetic Structure Elucidation
Furthermore, neutron diffraction is uniquely suited for the elucidation of the magnetic structure of materials. The neutron possesses a magnetic moment, which interacts with the magnetic moments of unpaired electrons in paramagnetic ions like cobalt(II). By analyzing the diffraction pattern of neutrons from a magnetically ordered crystal, it is possible to determine the arrangement and orientation of the magnetic moments.
For instance, studies on related anhydrous binary transition metal thiocyanates, such as Co(NCS)₂, have utilized neutron diffraction to determine their magnetic ground states. It was found that Co(NCS)₂ adopts a stripe-order antiferromagnetic ground state. nih.gov In more complex systems like [Co(NCS)₂(4-methoxypyridine)₂]n, a single-chain magnet, the magnetic structure was elucidated through a combination of techniques including micromagnetic Monte Carlo simulations, which are often complemented by neutron diffraction data on analogous systems to refine the magnetic models. researchgate.net Research on the hydrated coordination polymer Co₃(OH)₂(C₄O₄)₂·3H₂O has demonstrated how neutron diffraction can reveal complex magnetic behaviors that change upon dehydration, highlighting the influence of the hydrated water molecules on the magnetic properties. researchgate.net
A hypothetical neutron diffraction study on a single crystal of this compound would therefore provide invaluable data on both its crystal and magnetic structures. The precise location of hydrogen atoms would offer a definitive picture of the hydrogen-bonding network, while low-temperature measurements would reveal the nature of the magnetic ordering of the Co(II) centers, building upon the knowledge gained from similar thiocyanate-based magnetic materials. nih.govmdpi.com
Hirshfeld Surface Analysis for Quantitative Intermolecular Interaction Mapping
Hirshfeld surface analysis is a modern computational method used to visualize and quantify intermolecular interactions within a crystal. The Hirshfeld surface is defined as the region in space where the electron distribution of a sum of spherical atoms for the whole crystal is greater than or equal to the electron distribution of the pro-molecule (the molecule of interest). This surface provides a unique fingerprint of the molecular environment and the interactions that hold the crystal together.
This analysis is particularly insightful for understanding the complex interplay of forces in coordination compounds like this compound. It allows for the decomposition of the crystal packing into contributions from different types of intermolecular contacts, such as hydrogen bonds, van der Waals forces, and other weaker interactions. The results are often presented as a 2D "fingerprint plot," which summarizes the distribution of intermolecular contact distances.
For example, in the study of a novel nano-cobalt(II) coordination complex with the formula [Co(NCS)₂(L)(H₂O)₂]·3(L) (where L = 2,5-dimethyl pyrazine), Hirshfeld surface analysis was employed to investigate the intermolecular interactions. ijcce.ac.ir The analysis revealed the dominance of H-bonding contacts, with significant contributions from N···H/H···N, C···H/H···C, and S···H/H···S interactions, which are crucial for the stability of the crystal structure. ijcce.ac.ir Similarly, in the complex aquatris(isonicotinamide-κN)bis(thiocyanato-κN)cobalt(II) 2.5-hydrate, the discrete complexes are linked by O—H⋯O, N—H⋯O, and N—H⋯S hydrogen bonds into a three-dimensional network, with additional weak C—H⋯S, C—H⋯O, and C—H⋯N interactions. iucr.orgiucr.org
The quantitative nature of Hirshfeld surface analysis is one of its key strengths. By calculating the enrichment ratio of different contacts, it is possible to determine which interactions are more or less likely to occur compared to a random distribution. This provides a quantitative measure of the propensity for different atomic pairs to form contacts, offering deeper insight into the forces driving crystal packing. researchgate.net
In the case of this compound, Hirshfeld surface analysis would allow for a detailed mapping of the interactions between the [Co(NCS)₂(H₂O)ₓ] units and any additional lattice water molecules. It would quantify the relative importance of the strong O-H···N and O-H···S hydrogen bonds from the coordinated water molecules, as well as weaker interactions involving the thiocyanate and organic ligands, if present.
Below is an interactive data table summarizing the types of intermolecular contacts and their percentage contributions to the Hirshfeld surface for a related hydrated cobalt(II) thiocyanate complex.
Intermolecular Contacts in a Hydrated Co(II) Thiocyanate Complex
| Contact Type | Contribution (%) | Description |
|---|---|---|
| N···H/H···N | 18.9 | Represents hydrogen bonding and other close contacts between nitrogen and hydrogen atoms. |
| C···H/H···C | 16.4 | Indicates van der Waals interactions and weak C-H···π or C-H···C contacts. |
| S···H/H···S | 12.9 | Highlights interactions involving the sulfur atoms of the thiocyanate ligands, including weak hydrogen bonds. |
| H···H | 42.6 | Represents the most frequent, though generally weak, van der Waals contacts between hydrogen atoms. |
Data derived from a study on a nano-cobalt(II) coordination complex containing coordinated water molecules. ijcce.ac.ir
The combination of neutron diffraction and Hirshfeld surface analysis provides a powerful and comprehensive approach to understanding the intricate structural details of this compound. While neutron diffraction offers precise atomic coordinates, especially for hydrogen, and reveals the magnetic structure, Hirshfeld surface analysis provides a quantitative map of the intermolecular forces that dictate the supramolecular architecture.
Spectroscopic Characterization of Electronic and Vibrational Phenomena
Vibrational Spectroscopy: Infrared (IR) and Raman Analysis
Infrared (IR) and Raman spectroscopy are powerful tools for elucidating the structural characteristics of cobalt(II) thiocyanate (B1210189) hydrate (B1144303) by examining its molecular vibrations. These techniques allow for the identification of functional groups and provide information on the coordination mode of the ligands.
Assignment of Thiocyanate and Water Vibrational Modes
The vibrational spectrum of cobalt(II) thiocyanate hydrate is dominated by the characteristic modes of the thiocyanate (SCN⁻) ligand and the water molecules. The thiocyanate ion has three fundamental vibrational modes: the C≡N stretching vibration (ν(CN)), the C-S stretching vibration (ν(CS)), and the N=C=S bending vibration (δ(NCS)). ekb.eg
The C≡N stretching vibration is particularly intense and appears in a region of the infrared spectrum that is typically free from other absorptions, making it a valuable diagnostic tool. libretexts.org In cobalt(II) thiocyanate complexes, a strong band corresponding to the ν(CN) mode is observed around 2079 cm⁻¹. researchgate.net The C-S stretching vibration gives rise to a weaker band, typically found in the range of 760-860 cm⁻¹ for N-bonded thiocyanate, while the N=C=S bending mode appears as a weak absorption around 480 cm⁻¹. ekb.egresearchgate.net
Coordinated water molecules in the hydrate exhibit their own characteristic vibrational modes. These include symmetric and asymmetric O-H stretching vibrations, which are typically observed as broad bands in the high-frequency region of the IR spectrum (around 3200-3500 cm⁻¹), and an H-O-H bending (scissoring) vibration, which appears around 1600-1630 cm⁻¹. The presence of these bands confirms the hydrated nature of the compound.
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Description |
|---|---|---|
| ν(CN) of SCN⁻ | ~2079 | Carbon-Nitrogen triple bond stretch |
| ν(CS) of SCN⁻ | ~840 | Carbon-Sulfur single bond stretch |
| δ(NCS) of SCN⁻ | ~490 | Nitrogen-Carbon-Sulfur bending |
| ν(OH) of H₂O | 3200-3500 | O-H stretching (symmetric and asymmetric) |
| δ(HOH) of H₂O | 1600-1630 | H-O-H bending (scissoring) |
Probing Cobalt-Ligand Stretching and Bending Frequencies
In the far-infrared and low-frequency Raman regions of the spectrum, weaker bands corresponding to the vibrations of the cobalt-ligand bonds can be observed. These include the Co-N stretching and bending modes, arising from the coordination of the thiocyanate ligand to the cobalt(II) center, as well as Co-O stretching and bending modes from the coordinated water molecules.
The assignment of these low-frequency modes can be challenging due to their low intensity and potential overlap with other lattice vibrations. However, they provide direct information about the strength and nature of the metal-ligand bond. For N-bonded thiocyanate complexes, the Co-N stretching vibrations are typically expected in the 250-350 cm⁻¹ region. The Co-O stretching frequencies from aqua ligands in cobalt(II) complexes are generally found in the 300-500 cm⁻¹ range.
Studies of Linkage Isomerism and Coordination Environment Shifts
The thiocyanate ion is an ambidentate ligand, meaning it can coordinate to a metal ion through either the nitrogen atom (isothiocyanate) or the sulfur atom (thiocyanate). wikipedia.orgnih.gov Vibrational spectroscopy is a primary method for distinguishing between these linkage isomers. uwimona.edu.jmacs.org The positions of the ν(CN) and ν(CS) bands are particularly sensitive to the coordination mode.
N-coordination (Isothiocyanate) : When the thiocyanate ligand binds through the nitrogen atom, as is common for first-row transition metals like cobalt(II), the ν(CN) frequency is typically observed below 2100 cm⁻¹, and the ν(CS) frequency appears in the 780–860 cm⁻¹ range. ekb.egnih.gov
S-coordination (Thiocyanate) : For S-bonded complexes, the ν(CN) frequency is generally higher (above 2100 cm⁻¹), while the ν(CS) frequency is lower, appearing in the 690–720 cm⁻¹ range. ekb.eg
Bridging Thiocyanate : When the thiocyanate ligand bridges two metal centers, the ν(CN) frequency is often observed at a significantly higher wavenumber, sometimes exceeding 2150 cm⁻¹.
In addition to linkage isomerism, changes in the coordination environment of the cobalt(II) ion, such as a transition from an octahedral to a tetrahedral geometry, can also induce shifts in the vibrational frequencies of the ligands. For instance, a change in coordination from tetrahedral [Co(NCS)₄]²⁻ to octahedral [Co(NCS)₆]⁴⁻ is accompanied by the appearance of new C-N stretching frequencies. wikipedia.org This sensitivity makes vibrational spectroscopy a valuable tool for studying thermochromic and solvatochromic behaviors in cobalt(II) thiocyanate systems. wikipedia.org
Electronic Absorption Spectroscopy: UV-Visible (UV-Vis) and Near-Infrared (NIR)
Electronic absorption spectroscopy in the UV-Visible and Near-Infrared regions provides crucial information about the d-orbital splitting and electron transitions within the cobalt(II) ion, as well as charge transfer processes involving the ligands. The color of cobalt(II) complexes is a direct consequence of these electronic transitions and is highly dependent on the coordination geometry.
Ligand Field Transitions and d-d Band Analysis of Cobalt(II)
The electronic spectrum of a high-spin cobalt(II) ion, which has a d⁷ electron configuration, is interpreted using ligand field theory. The number and energy of the observed d-d transition bands are characteristic of the coordination geometry around the Co(II) center.
Octahedral Complexes : In an octahedral ligand field, such as in [Co(H₂O)₆]²⁺, the ⁴F ground state of the free Co(II) ion splits into ⁴T₁g, ⁴T₂g, and ⁴A₂g states. Three spin-allowed d-d transitions are expected. For aqueous solutions of cobalt(II) thiocyanate where octahedral species like trans-[Co(H₂O)₂(SCN)₂] are present, a characteristic pink or pale-pink color is observed. arxiv.org The absorption spectrum typically shows a band in the visible region around 510-519 nm, which is often assigned to the ⁴T₁g(F) → ⁴A₂g(F) transition. researchgate.net A lower energy transition, ⁴T₁g(F) → ⁴T₂g(F), is expected in the near-infrared region. researchgate.net
Tetrahedral Complexes : Tetrahedral Co(II) complexes, such as the deep blue [Co(NCS)₄]²⁻ ion, exhibit much more intense absorptions than their octahedral counterparts. wikipedia.orgnih.govlibretexts.org This is because the d-d transitions in a tetrahedral geometry are not Laporte forbidden. libretexts.org The ⁴F ground state splits into ⁴A₂, ⁴T₂, and ⁴T₁ states. The electronic spectrum is dominated by a broad and intense absorption band in the visible region, typically around 630 nm, which is assigned to the ⁴A₂(F) → ⁴T₁(P) transition. wikipedia.org Another transition, ⁴A₂(F) → ⁴T₁(F), is found at lower energy in the near-infrared region.
| Coordination Geometry | Complex Ion | Color | Transition | Approximate Wavenumber (cm⁻¹) | Approximate Wavelength (nm) |
|---|---|---|---|---|---|
| Octahedral | [Co(NCS)₂(H₂O)₄] | Pink | ⁴T₁g(F) → ⁴T₂g(F) | ~8,764 | ~1140 |
| ⁴T₁g(F) → ⁴A₂g(F) | ~19,600 | ~510 | |||
| Tetrahedral | [Co(NCS)₄]²⁻ | Blue | ⁴A₂(F) → ⁴T₁(F) | ~5,800 | ~1720 |
| ⁴A₂(F) → ⁴T₁(P) | ~15,870 | ~630 |
Characterization of Charge Transfer Transitions involving Thiocyanate
In addition to the relatively weak d-d transitions, the electronic spectra of transition metal thiocyanate complexes can exhibit intense absorptions known as charge-transfer (CT) bands. researchgate.netresearchgate.net These transitions involve the movement of an electron from a molecular orbital that is primarily ligand in character to one that is primarily metal in character (Ligand-to-Metal Charge Transfer, LMCT), or vice versa (Metal-to-Ligand Charge Transfer, MLCT). libretexts.orgwikipedia.org
For cobalt(II) thiocyanate, LMCT transitions are more likely. In these transitions, an electron is excited from a filled orbital of the thiocyanate ligand to a partially filled d-orbital of the Co(II) ion. nih.gov This can be viewed as an internal redox process. libretexts.org LMCT bands are typically much more intense (with molar absorptivities often exceeding 1000 L mol⁻¹ cm⁻¹) than d-d bands and usually occur at higher energies, often in the ultraviolet region of the spectrum. researchgate.netwikipedia.org The presence of low-lying charge transfer bands can contribute to the intense colors of some thiocyanate complexes. researchgate.net In some cobalt(II) complexes, LMCT bands have been identified alongside d-d transitions in the UV-visible spectrum. researchgate.net
Spectrophotometric Studies of Complex Formation in Solution
Spectrophotometry is a powerful technique for investigating the formation and equilibria of cobalt(II) thiocyanate complexes in solution. The distinct color change from pink to blue upon addition of thiocyanate ions to an aqueous cobalt(II) solution is a classic indicator of a change in the metal ion's coordination geometry.
In aqueous solutions, the Co(II) ion typically exists as the pink, octahedral hexaaquacobalt(II) complex, [Co(H₂O)₆]²⁺. The stepwise addition of thiocyanate (SCN⁻) ligands leads to the formation of a series of complexes. Spectrophotometric and calorimetric studies have established the formation of species such as [Co(NCS)]⁺, [Co(NCS)₂], and the intensely blue [Co(NCS)₄]²⁻. researchgate.net The formation of [Co(NCS)₃]⁻ is generally considered negligible. The deep blue color of the [Co(NCS)₄]²⁻ ion is characteristic of the tetrahedral coordination environment around the Co(II) center. researchgate.netjst.go.jp This transition from an octahedral to a tetrahedral geometry is responsible for the significant change in the solution's visible absorption spectrum. jst.go.jp
The stability and formation of these complexes are highly dependent on factors such as pH, solvent, and the concentration of thiocyanate. acs.orgoup.com For instance, in the presence of nonionic surfactants like Triton X-100, the formation constant of the tetrahedral [Co(NCS)₄]²⁻ complex increases, suggesting the complex is formed within micelles. researchgate.net The electronic absorption spectrum of the [Co(NCS)₄]²⁻ complex, whether in organic solvents or stabilized in aqueous solution, typically shows a strong, broad absorbance band in the visible region around 620-628 nm. jst.go.jpoup.comresearchgate.netresearchgate.net This absorption is due to d-d electronic transitions within the high-spin d⁷ cobalt(II) ion. While these transitions are formally Laporte-forbidden, the lack of a center of symmetry in the tetrahedral geometry allows for some intensity, resulting in the characteristic strong color. chemistai.org
Table 1: Cobalt(II) Thiocyanate Complex Equilibria in Aqueous Solution
| Complex Species | Coordination Geometry | Observed Color |
| [Co(H₂O)₆]²⁺ | Octahedral | Pink |
| [Co(NCS)(H₂O)₅]⁺ | Octahedral | Pink/Pale Violet |
| [Co(NCS)₂(H₂O)₄] | Octahedral | Pink/Violet |
| [Co(NCS)₄]²⁻ | Tetrahedral | Intense Blue |
Electron Paramagnetic Resonance (EPR) Spectroscopy of Cobalt(II) Centers
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is an essential spectroscopic technique for studying paramagnetic species, such as the cobalt(II) ion. High-spin Co(II) has a 3d⁷ electronic configuration, resulting in an effective spin of S = 3/2, making it EPR active. nationalmaglab.org EPR spectroscopy provides detailed information about the electronic structure, symmetry of the coordination environment, and the nature of the metal-ligand interactions. marquette.edu However, the EPR spectra of high-spin Co(II) systems are often complex and can be broadened by factors like large g-anisotropy and rapid spin-lattice relaxation, frequently requiring measurements at very low (liquid helium) temperatures. marquette.eduresearchgate.net
Investigation of Spin States, Zero-Field Splitting, and Magnetic Anisotropy
For a high-spin Co(II) (S = 3/2) system, the fourfold spin degeneracy is lifted by the ligand field and spin-orbit coupling, even in the absence of an external magnetic field. This phenomenon is known as zero-field splitting (ZFS). nationalmaglab.orgnih.gov The ZFS splits the S = 3/2 ground state into two Kramers doublets, corresponding to the Mₛ = ±1/2 and Mₛ = ±3/2 states. nih.govresearchgate.net
The magnitude of this splitting is described by the axial (D) and rhombic (E) ZFS parameters. These parameters are highly sensitive to the geometry of the cobalt center and give rise to magnetic anisotropy. acs.org
D (Axial ZFS parameter): Describes the splitting in an axially symmetric (trigonal or tetragonal) ligand field. A negative D value indicates that the Mₛ = ±3/2 doublet is the ground state (easy-axis anisotropy), while a positive D value means the Mₛ = ±1/2 doublet is the ground state (easy-plane anisotropy). researchgate.netresearchgate.net
E (Rhombic ZFS parameter): Describes the splitting within the Kramers doublets in a lower-than-axial symmetry (rhombic) environment.
High-frequency and -field EPR (HFEPR) is a powerful technique for the precise determination of these parameters. For example, a detailed HFEPR study on the pseudo-tetrahedral model complex Co(PPh₃)₂Cl₂ provided accurate ZFS parameters, demonstrating the capability of the technique to fully characterize the magnetic anisotropy of a Co(II) center. nationalmaglab.org
Table 2: Spin Hamiltonian Parameters for a Model High-Spin Co(II) Complex (Co(PPh₃)₂Cl₂) Determined by HFEPR nationalmaglab.org
| Parameter | Description | Value |
| S | Total Spin | 3/2 |
| D | Axial Zero-Field Splitting | -14.76(2) cm⁻¹ |
| E | Rhombic Zero-Field Splitting | 1.141(8) cm⁻¹ |
| |E/D| | Rhombicity | ~0.077 |
Analysis of g-Tensors and Hyperfine Coupling Constants
The g-tensor characterizes the interaction between the electron spin and the external magnetic field in an EPR experiment. For Co(II) complexes, the g-values are typically anisotropic, reflecting the non-symmetrical ligand environment. researchgate.net The principal components of the g-tensor (gₓ, gᵧ, g₂) provide detailed insight into the electronic ground state of the cobalt ion. marquette.edu
Furthermore, the nuclear spin of the stable cobalt isotope, ⁵⁹Co (I = 7/2), interacts with the electron spin, leading to hyperfine splitting of the EPR signal into 2I + 1 = 8 lines. This interaction is described by the hyperfine coupling tensor (A). The magnitude of the hyperfine coupling constant is sensitive to the delocalization of the unpaired electron onto the ligands and provides information about the covalency of the metal-ligand bonds. marquette.edunih.gov The complete set of spin Hamiltonian parameters, including the g-tensor and hyperfine tensor, can be extracted from EPR spectra, particularly with advanced techniques like HFEPR. nationalmaglab.orguit.no
Table 3: g-Tensor Components for a Model High-Spin Co(II) Complex (Co(PPh₃)₂Cl₂) nationalmaglab.org
| Parameter | Description | Value |
| gₓ | g-tensor component along x-axis | 2.166(4) |
| gᵧ | g-tensor component along y-axis | 2.170(4) |
| g₂ | g-tensor component along z-axis | 2.240(5) |
Note: Hyperfine coupling constants were not resolved in this specific high-field study but are a crucial parameter in many Co(II) EPR analyses.
X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS) for Electronic States and Local Structure
X-ray spectroscopic techniques are invaluable for directly probing the electronic structure and local atomic environment of cobalt in its compounds. XPS provides information on elemental composition and oxidation states from surface layers, while XAS reveals details about the oxidation state, coordination geometry, and bond distances in the bulk material. thermofisher.cnacs.org
Determination of Oxidation State and Electronic Configuration
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the oxidation state of cobalt. The analysis focuses on the Co 2p core level spectrum, which shows two main peaks, Co 2p₃/₂ and Co 2p₁/₂, due to spin-orbit coupling. thermofisher.cnresearchgate.net For high-spin Co(II) compounds, these main peaks are accompanied by strong, characteristic "shake-up" satellite features at higher binding energies. acs.orgaip.orgresearchgate.net These satellites arise from a ligand-to-metal charge transfer that occurs simultaneously with the photoionization process and are a definitive fingerprint for the Co(II) oxidation state. youtube.comxpsfitting.com The absence or weak intensity of these satellites is characteristic of Co(III) or metallic Co. rsc.org
X-ray Absorption Near Edge Structure (XANES), a part of the XAS spectrum, is also highly sensitive to the oxidation state. The energy of the absorption edge shifts to higher values as the oxidation state of the metal increases. researchgate.net Therefore, by comparing the edge position of an unknown sample to that of known standards (e.g., Co(II) and Co(III) oxides), the oxidation state can be reliably determined. researchgate.netrsc.org Studies have shown a clear shift in the Co K-edge to higher energy upon oxidation from Co(II) to Co(III). nih.gov
Probing Local Coordination Environment and Bonding Characteristics
X-ray Absorption Spectroscopy (XAS) provides detailed information about the local geometric structure around the absorbing cobalt atom. cambridge.org
XANES: The pre-edge features and the shape of the absorption edge in the XANES spectrum are sensitive to the coordination geometry. For instance, tetrahedral Co(II) complexes, which lack a center of inversion, typically exhibit a more intense pre-edge feature compared to centrosymmetric octahedral complexes. rsc.org
EXAFS (Extended X-ray Absorption Fine Structure): The oscillations in the spectrum well above the absorption edge contain information about the number, type, and distance of neighboring atoms. Analysis of the EXAFS region can precisely determine the Co-N and Co-S bond lengths in thiocyanate complexes and distinguish between different coordination numbers (e.g., 4 for tetrahedral vs. 6 for octahedral). cambridge.org
These techniques have been used to confirm that Co(II) in the [Co(NCS)₄]²⁻ complex is in a tetrahedral environment, coordinated to the nitrogen atoms of the four thiocyanate ligands. wikipedia.org XAS is particularly powerful for in situ studies, allowing for the characterization of the cobalt center's coordination environment under various conditions. rsc.org
Mentioned Compounds
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties
Density Functional Theory (DFT) has become a important tool for investigating the electronic structure and molecular properties of transition metal complexes like Cobalt(II) thiocyanate (B1210189) hydrate (B1144303). nih.govnih.gov DFT calculations offer a balance between computational cost and accuracy, making them suitable for studying the geometry, spectroscopic characteristics, and bonding nature of such compounds. nih.gov
DFT methods are frequently employed to predict the most stable geometric arrangement of atoms in a molecule, known as geometry optimization. For cobalt thiocyanate complexes, computational studies have successfully optimized molecular structures, yielding bond lengths and angles that are in good agreement with experimental data obtained from single-crystal X-ray diffraction. researchgate.netresearchgate.netnih.gov
In one study, the geometry of the [Co(NCS)₄]²⁻ anion was optimized, revealing a slightly distorted tetrahedral coordination around the Co(II) ion. nih.gov The calculated Co–N bond distances and N–Co–N bond angles were found to be consistent with values reported for other complexes containing the tetrathiocyanatocobaltate(II) anion. nih.gov
Harmonic vibrational frequency calculations are often performed on the optimized geometries. These theoretical frequencies can be compared with experimental infrared (IR) and Raman spectra to aid in the assignment of vibrational modes. researchgate.netresearchgate.net For instance, DFT calculations have been used to corroborate the coordination mode of the thiocyanate ligand in various Co(II) complexes. rsc.org The calculated vibrational modes for the NCS⁻ ligand help to confirm whether it binds to the cobalt center through the nitrogen atom (isothiocyanato) or the sulfur atom (thiocyanato).
Table 1: Selected Optimized Geometrical Parameters for the [Co(NCS)₄]²⁻ Anion
| Parameter | Value |
|---|---|
| Co–N bond distance | 1.949(3) Å |
| N–Co–N bond angle range | 100.54(18)° - 115.60(19)° |
Data sourced from DFT calculations on a complex containing the [Co(NCS)₄]²⁻ anion. nih.gov
Time-Dependent DFT (TD-DFT) is a powerful method for predicting the electronic absorption spectra (UV-Vis) of molecules. nih.gov By calculating the energies of electronic transitions, TD-DFT can help interpret experimental spectra and understand the electronic structure of cobalt(II) thiocyanate complexes. nih.gov The method has been used to study the absorption profiles of various cobalt complexes containing thiocyanate ligands, elucidating how factors like ligand bonding influence the spectrum. nih.gov The optical band gap, a key parameter for understanding the electronic properties of a material, can also be determined from these calculations and compared with experimental values derived from UV-Visible spectroscopy. researchgate.net
For paramagnetic species like Co(II) complexes, DFT calculations are also invaluable for predicting Electron Paramagnetic Resonance (EPR) parameters. Although specific studies on Cobalt(II) thiocyanate hydrate are not abundant, established DFT protocols for other paramagnetic ions like Cu(II) demonstrate the methodology's potential. mdpi.com These protocols involve testing various DFT functionals to accurately predict the g-tensor and hyperfine coupling constants (A-tensor). mdpi.com Functionals like B3LYP and PBE0 have shown good performance in predicting A and g values, respectively, for paramagnetic metal complexes. mdpi.com Such computational approaches can provide critical insights into the magnetic and electronic environment of the Co(II) center.
DFT calculations provide a detailed picture of the electronic distribution within a molecule through the analysis of molecular orbitals (MOs), charge distribution, and chemical bonding. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), collectively known as frontier molecular orbitals, are particularly important as they govern the molecule's chemical reactivity. nih.govijpsat.org The energy gap between the HOMO and LUMO indicates the chemical stability and reactivity of the complex. ijpsat.org
Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) analyses are often employed to gain deeper insights into bonding. nih.govshd-pub.org.rs NBO analysis can reveal the nature of the donor-acceptor interactions between the cobalt ion and the ligands. nih.gov For the thiocyanate ligand itself, DFT studies have investigated the electron density delocalization and the nature of its internal bonds, showing that the C≡N bond has a significant triple bond character. shd-pub.org.rs
Furthermore, molecular electrostatic potential (MEP) maps can be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. nih.govnih.gov These analyses help to understand the intermolecular interactions, such as hydrogen bonds, that stabilize the crystal structure of hydrated cobalt thiocyanate complexes. nih.gov
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations provide a detailed view of the dynamic behavior, structural evolution, and interactions of systems like this compound in a condensed phase, such as in an aqueous solution. researchgate.netmdpi.com
Classical MD simulations of hydrated Co(II) ions have been performed to investigate the structure and dynamics of the surrounding water molecules. researchgate.net These simulations provide information on the coordination number of the Co(II) ion, the structure of the first and second hydration shells, and the residence time of water molecules around the cation. researchgate.net More advanced DFT-based MD (or ab initio MD) simulations describe the interatomic forces at a quantum mechanical level, allowing for the study of processes that involve the breaking and forming of chemical bonds, such as ligand exchange. researchgate.net
Understanding how ligands, such as thiocyanate and water, exchange around a central cobalt ion is fundamental to its chemistry in solution. MD simulations are a powerful tool for investigating the mechanisms and kinetics of these ligand exchange processes. researchgate.netarxiv.org
Simulations can elucidate the reaction pathways, identify transition states, and calculate the energy barriers associated with the exchange. researchgate.net This allows for the differentiation between associative mechanisms (where the incoming ligand binds before the outgoing ligand departs) and dissociative mechanisms (where the outgoing ligand departs first). arxiv.org
Solvation effects play a critical role in these reactions. MD simulations explicitly include solvent molecules (e.g., water), allowing for a detailed investigation of their influence. researchgate.netnih.gov Studies on Co(II) complexes have shown that the consideration of the solvent environment is crucial for accurately determining reaction energies and barriers. researchgate.net DFT-based molecular dynamics with full solvation can provide a more sophisticated and accurate description of these processes compared to static calculations that use simplified continuum solvent models. researchgate.net
Modeling of Magnetic Exchange Interactions and Spin Chain Behavior
Theoretical and computational studies are crucial for understanding the intricate magnetic properties of cobalt(II) thiocyanate-based materials, particularly their behavior as one-dimensional spin chains. These materials often exhibit magnetic anisotropy, a key ingredient for single-chain magnet (SCM) behavior. Modeling allows researchers to quantify the interactions between the cobalt(II) ions and to simulate the collective magnetic phenomena that arise from these interactions.
Application of Heisenberg and XXZ Anisotropic Heisenberg Models
The magnetic interactions between adjacent metal ions in a coordination polymer are typically described by the Heisenberg model, which provides a framework for understanding how electron spins align. The simplest form is the isotropic Heisenberg model, but for systems containing ions like Co(II) with significant spin-orbit coupling, an anisotropic version is often necessary for an accurate description.
In the study of cobalt(II) thiocyanate chains, the XXZ anisotropic Heisenberg model has been successfully applied. helmholtz-berlin.deresearchgate.net This model is a more generalized form that accounts for different interaction strengths along different spatial directions. For a linear chain, the Hamiltonian can be expressed to account for anisotropy in the exchange interaction. This approach is essential for Co(II) systems, where the local coordination environment and electronic structure lead to a preferred orientation of the magnetic moment, known as easy-axis anisotropy. helmholtz-berlin.de
Researchers have used the XXZ anisotropic Heisenberg model to reconcile experimental data from specific heat, magnetic susceptibility, and electron paramagnetic resonance (EPR) spectroscopy for cobalt(II) thiocyanate-based chain compounds. helmholtz-berlin.deresearchgate.net For instance, in the compound [Co(NCS)₂-(4-methoxypyridine)₂]n, which features linear chains of cobalt(II) ions linked by thiocyanate groups, ab initio calculations confirmed an easy-axis anisotropy for the Co(II) centers. helmholtz-berlin.deresearchgate.net These calculations also revealed a significant exchange anisotropy, which is the ratio of the exchange interaction components. helmholtz-berlin.de The successful application of this model, solved using techniques like the density renormalization matrix group (DMRG) method, validates its appropriateness for describing the magnetic behavior of these spin chains. helmholtz-berlin.deresearchgate.net
| Parameter | Value | Compound | Source |
| Exchange Anisotropy (Jxx/Jzz) | 0.21 | [Co(NCS)₂(4-methoxypyridine)₂]n | helmholtz-berlin.deresearchgate.net |
This interactive table summarizes a key parameter derived from the application of the XXZ anisotropic Heisenberg model to a cobalt(II) thiocyanate-based single-chain magnet.
Monte Carlo Simulations for Magnetic Structure Elucidation
Monte Carlo (MC) simulations are a powerful computational tool used to study the statistical mechanics of complex systems, including magnetic materials. aps.orgresearchgate.net By implementing the energetic parameters derived from models like the Heisenberg model, MC simulations can predict the collective behavior of spins in a lattice over a range of temperatures and applied magnetic fields.
In the context of cobalt(II) thiocyanate chains, micromagnetic Monte Carlo simulations have been instrumental in elucidating the detailed magnetic structure. helmholtz-berlin.de For compounds that exhibit an antiferromagnetic state at low temperatures, these simulations help to understand the origin of complex behaviors such as slow magnetic relaxation. helmholtz-berlin.deresearchgate.net For example, in [Co(NCS)₂(4-methoxypyridine)₂]n, slow relaxations of ferromagnetic chains are observed below the critical temperature (Tc = 3.94 K). helmholtz-berlin.deresearchgate.net MC simulations demonstrated that these relaxations primarily originate from defects within the magnetic structure of the spin chains. helmholtz-berlin.deresearchgate.net These simulations can model the behavior of long and short spin chains, providing insights into how structural imperfections influence the bulk magnetic properties. helmholtz-berlin.de The ability of MC simulations to model the effects of defects and thermal excitations provides a deeper understanding of the experimental observations from AC susceptibility measurements. helmholtz-berlin.de
| Computational Method | Application | Key Findings | Source |
| XXZ Anisotropic Heisenberg Model | Reconciling specific heat, susceptibility, and EPR data. | Quantified the easy-axis and exchange anisotropy in Co(II) spin chains. | helmholtz-berlin.deresearchgate.net |
| Micromagnetic Monte Carlo Simulations | Elucidation of the magnetic structure in the antiferromagnetic state. | Demonstrated that slow magnetic relaxations originate mainly from defects in the spin chain structure. | helmholtz-berlin.deresearchgate.net |
This interactive table provides a summary of the theoretical and computational methods used to study the magnetic properties of cobalt(II) thiocyanate-based compounds and their significant findings.
Reactivity, Solution Chemistry, and Coordination Equilibria
Ligand Substitution Reactions with Diverse Incoming Ligands
Ligand substitution reactions are fundamental to the chemistry of cobalt(II) complexes. These reactions involve the replacement of one or more ligands in the coordination sphere of the cobalt ion with other ligands. The lability of cobalt(II) complexes, meaning they undergo rapid ligand exchange, is a key characteristic.
The mechanisms of ligand substitution reactions in octahedral cobalt(II) complexes, such as the aquated form of cobalt(II) thiocyanate (B1210189), are generally classified as dissociative (D), associative (A), or interchange (I). The interchange mechanism is further divided into dissociative interchange (Id) and associative interchange (Ia). For cobalt(II) complexes, the ligand exchange kinetics are typically fast.
Studies on various cobalt(II) complexes have provided insights into these mechanisms. For instance, the substitution of the axial base in alkylcobaloximes, which are model compounds for vitamin B12, has been studied under various conditions, and strong evidence suggests that the intimate mechanism is dissociative (Id or D). In a dissociative mechanism, the rate-determining step is the breaking of the bond between the metal and the leaving ligand, forming a five-coordinate intermediate. This is then followed by the rapid coordination of the incoming ligand.
The nature of the incoming ligand can influence the reaction rate. For example, in the axial ligation of chloromethyl(aquo)cobaloxime, the second-order rate constant, kon, varies with the incoming ligand. The order of kon was found to be CN– >> 1-MeImd > Imd > Histidine > Histamine > Gly > Etglyest, which correlates with the basicity and π-back-bonding ability of the ligands. While specific kinetic data for a wide range of ligand substitutions on cobalt(II) thiocyanate hydrate (B1144303) is not extensively compiled in single sources, the general principles of cobalt(II) chemistry suggest a dissociative or interchange mechanism is likely to predominate.
The reaction of Co(NCS)2 with pyridine (B92270) (pyr) in an aqueous solution at room temperature leads to the formation of a pyridine-rich 1:4 compound, [Co(NCS)2(pyridine)4]. Upon heating, this compound transforms into a pyridine-deficient 1:2 compound, [Co(NCS)2(pyridine)2]n. In the 1:2 compound, the cobalt cations are coordinated by two pyridine ligands and two N-bonded thiocyanate anions in a trans configuration, with two S-atoms from adjacent thiocyanate anions completing the octahedral geometry by bridging the metal cations into polymeric chains.
The thermodynamic stability of cobalt(II) thiocyanate complexes with various ligands is a critical aspect of their solution chemistry. Stability constants (β) quantify the equilibrium of complex formation. A spectrophotometric study of cobalt(II) thiocyanato complexes in methanol (B129727) at 25°C and a constant ionic strength of 1 M identified two mononuclear complexes, [Co(NCS)]+ and [Co(NCS)2]. The determined stability constants were log β1 = 1.6 and log β2 = 2.7.
In aqueous solutions containing nonionic surfactants like Triton X-100, the formation of [Co(NCS)]+, [Co(NCS)2], and [Co(NCS)4]2– has been established. The formation constant of the [Co(NCS)4]2– complex increases with increasing surfactant concentration, suggesting its formation within the micelles. In contrast, the stability constants of [Co(NCS)]+ and [Co(NCS)2] remain largely unaffected.
The solvent's nature plays a significant role in the stability of the resulting complexes. The stability of some Co(II) complexes has been observed to be highest in acetonitrile (B52724), followed by a 1:1 mixture of acetonitrile and ethanol (B145695), and then ethanol, indicating a significant solvent effect on the thermodynamics of complexation.
| Ligand | Solvent | Ionic Strength (M) | log β₁ | log β₂ |
| Thiocyanate | Methanol | 1 | 1.6 | 2.7 |
| Thiocyanate | Aqueous | - | - | - |
| Thiocyanate | Micellar (Triton X-100) | - | - | - |
Note: Specific stability constants in aqueous and micellar solutions can vary depending on the experimental conditions.
Aqueous Solution Behavior and Speciation Studies of Cobalt(II) Thiocyanate Hydrate
In an aqueous solution, this compound exists as an equilibrium mixture of various species. The dissolution of solid Co(SCN)2 in water results in a pink solution, which is characteristic of octahedral six-coordinated cobalt complexes of the type Co(H2O)n(SCN)m+ where n + m = 6.
Calorimetric studies in aqueous solution have confirmed the formation of [Co(NCS)]+ and [Co(NCS)2]. In the presence of nonionic surfactants, the formation of the tetrahedral [Co(NCS)4]2– complex is also observed.
The integrity of cobalt(II) thiocyanate complexes in solution is sensitive to several factors.
pH: The pH of the solution can influence the speciation of cobalt(II) complexes. In acidic solutions, the formation of the tetrahedral cobalt(II) thiocyanate complex, [Co(SCN)4]2-, is favored in the presence of excess thiocyanate ions. The stability of many metal complexes is pH-dependent, as changes in pH can affect the protonation state of ligands and the potential for hydrolysis of the metal ion. For cobalt(II), maintaining a sufficiently acidic pH can suppress the hydrolysis to Co(OH)2.
Ionic Strength: The ionic strength of the solution can affect the stability and formation of charged complexes. An increase in ionic strength can influence the activity coefficients of the ions in solution, thereby shifting the equilibrium of complex formation. For instance, in the solvent extraction of cobalt(II) thiocyanate, increasing the total electrolyte concentration with salts like calcium nitrate (B79036) or perchlorate (B79767) can significantly increase the distribution ratio of the cobalt complex into the organic phase. This "salting-out" effect is attributed to the increased tendency of the non-polar form of the complex to move into the organic phase from a high ionic strength aqueous solution.
Solvent Polarity: The polarity of the solvent has a pronounced effect on the coordination chemistry of cobalt(II) thiocyanate. In polar solvents like water, the octahedral [Co(H2O)6]2+ or mixed aqua-thiocyanato complexes are typically favored, resulting in a pink solution. In less polar organic solvents or in the presence of a high concentration of thiocyanate, the tetrahedral [Co(SCN)4]2- complex tends to form, which is characterized by an intense blue color. This color change is the basis for the qualitative detection of cocaine in the Scott test. The dielectric constant of the solvent can influence the stability of the complexes, with studies on other cobalt(II) systems showing that solvents with different donor numbers and polarities can significantly alter the stability constants of the formed complexes.
Solvent Extraction Mechanisms of Cobalt(II) Thiocyanate Species
Solvent extraction is a widely used technique for the separation and purification of metals, and it is particularly effective for cobalt. The principle involves the formation of a neutral or ion-pair complex that is more soluble in an organic solvent than in the aqueous phase.
The efficiency and selectivity of cobalt(II) thiocyanate extraction are influenced by several factors, including the nature of the organic solvent and the extractant, the thiocyanate concentration, and the pH of the aqueous phase.
Extraction with Different Solvents and Extractants:
Methyl Isobutyl Ketone (MIBK): Studies have shown that MIBK can be used to extract cobalt(II) from calcium thiocyanate solutions. The distribution ratio increases significantly with increasing thiocyanate concentration. The extracted species is believed to be the [Co(SCN)4]2- complex.
Sulphoxides: Di-n-pentyl sulphoxide (DPSO) and di-n-octyl sulphoxide (DOSO) in carbon tetrachloride have been used to extract cobalt(II) from ammonium (B1175870) thiocyanate solutions. The extracted species was identified as Co(SCN)2·4S (where S is the sulphoxide).
2-Benzylpyridine (B1664053) (BPy): A solution of 2-benzylpyridine in benzene (B151609) can selectively extract Co(II) from acidic thiocyanate solutions. The extracted complex is proposed to be Co(BPy)2(SCN)2.
Primary Amine N1923: The extraction kinetics of cobalt(II) thiocyanate with the primary amine N1923 have been studied, with the rate-determining step suggested to be an interfacial reaction.
Selectivity:
Solvent extraction from thiocyanate media offers excellent selectivity for cobalt over other metals, particularly nickel. This selectivity is based on the greater tendency of cobalt(II) to form the tetrahedral [Co(SCN)4]2- complex compared to nickel(II), which generally prefers to remain as the octahedral [Ni(H2O)6]2+ in the aqueous phase. This difference in coordination geometry and stability of the thiocyanate complexes is the foundation for the industrial separation of cobalt and nickel. For example, high separation factors for cobalt over nickel have been achieved using imidazolium-based ionic liquids as extractants from acidic thiocyanate solutions.
| Organic Solvent | Extractant | Aqueous Phase | Extracted Species | Key Findings |
| Methyl Isobutyl Ketone (MIBK) | - | Ca(SCN)2 solution | [Co(SCN)4]2- based | Distribution ratio increases with thiocyanate concentration. |
| Carbon Tetrachloride | Di-n-pentyl sulphoxide (DPSO), Di-n-octyl sulphoxide (DOSO) | NH4SCN solution | Co(SCN)2·4(Sulphoxide) | Synergistic effects observed with mixed sulphoxides. |
| Benzene | 2-Benzylpyridine (BPy) | Acidic thiocyanate solution | Co(BPy)2(SCN)2 | High selectivity for Co(II) over many other metals. |
| Kerosene (B1165875) | Primary Amine N1923 | Thiocyanate solution | Interfacial complex | Rate-determining step is the interfacial reaction. |
| Ionic Liquids | Imidazolium salts | Acidic thiocyanate solution | [Co(SCN)3]- based | High selectivity for Co(II) over Ni(II). |
Proposed Hydrate-Solvate and Ion-Pair Extraction Pathways
In aqueous solutions, cobalt(II) ions react with thiocyanate ions (SCN⁻) to form a series of complexes. These equilibria include the formation of species such as [Co(NCS)]⁺, [Co(NCS)₂], and the coordinatively saturated tetrahedral anion, [Co(NCS)₄]²⁻. researchgate.netlibretexts.org The formation of the intensely blue colored [Co(NCS)₄]²⁻ complex is a key step, particularly for the ion-pair extraction mechanism. libretexts.orgmit.edu
Ion-Pair Extraction Pathway This mechanism is prevalent when using amine-based extractants, such as primary amine N1923 or high molecular weight amines like Tri-n-octylamine (TOA). researchgate.netjlu.edu.cn The process involves:
Formation of the anionic complex [Co(NCS)₄]²⁻ in the aqueous phase. mit.edu
The amine extractant (R₃N) in the organic phase is typically protonated by an acid, forming a bulky organic cation (R₃NH⁺).
This organic cation forms a neutral, organic-soluble ion pair with the anionic cobalt complex.
The resulting ion pair, often represented as [(R₃NH)₂][Co(NCS)₄], is then extracted into the organic diluent. chalmers.se
Studies on extraction kinetics with the primary amine N1923 suggest that the rate-determining step is an interfacial reaction where the cobalt-thiocyanate complex reacts with the extractant at the liquid-liquid interface. jlu.edu.cn The dependency of the distribution ratio on the metal ion concentration in some systems is also explained by the formation of ion pairs or higher-order polymers within the organic phase. mit.edu
Hydrate-Solvate Extraction Pathway This pathway, also known as the solvation mechanism, is dominant when neutral extractants are used, particularly sulphoxides like di-n-pentyl sulphoxide (DPSO) and di-n-octyl sulphoxide (DOSO). researchgate.net In this mechanism, a neutral cobalt(II) thiocyanate species, Co(SCN)₂, is solvated by molecules of the extractant (S). This solvation displaces coordinated water molecules (hydrates) and facilitates the transfer of the neutral complex into the organic phase. The extracted species is a solvate, such as Co(SCN)₂·4S (where S = DPSO or DOSO). researchgate.net The term "hydrate-solvate" acknowledges that residual water molecules may remain coordinated to the cobalt ion in the extracted complex under certain conditions.
Role of Diluents and Extractant Structure in Extraction Performance
The efficiency and selectivity of cobalt(II) thiocyanate extraction are critically influenced by the molecular structure of the extractant and the properties of the organic diluent in which the extractant is dissolved.
Role of Diluents The diluent is not merely an inert carrier for the extractant; its properties can significantly affect the distribution of cobalt between the two phases. Studies have shown that extraction performance is often linked to the dielectric constant of the diluent. researchgate.net Generally, extraction efficiency decreases as the dielectric constant of the solvent increases. researchgate.net Non-polar diluents are often preferred. For example, when using sulphoxide extractants, the extraction was found to be high in benzene but very poor in chloroform (B151607). researchgate.net This poor performance in chloroform is attributed to hydrogen bond formation between the acidic diluent and the basic extractant, which reduces the extractant's ability to solvate the cobalt complex. researchgate.net Similarly, with the amine extractant TOA, kerosene was found to yield the maximum extraction of Co(II) compared to other diluents like benzene, toluene, and xylene. researchgate.net
| Extractant System | Diluent | Relative Extraction Performance | Reference |
|---|---|---|---|
| Sulphoxides (DPSO/DOSO) | Nitrobenzene | High | researchgate.net |
| Benzene | High | researchgate.net | |
| Toluene | Moderate | researchgate.net | |
| Xylene | Moderate | researchgate.net | |
| Carbon Tetrachloride | Low | researchgate.net | |
| Chloroform | Very Poor | researchgate.net | |
| Tri-n-octylamine (TOA) | Kerosene | Maximum | researchgate.net |
| Benzene | Lower than Kerosene | researchgate.net | |
| Toluene | Lower than Kerosene | researchgate.net | |
| Xylene | Lower than Kerosene | researchgate.net |
Amine Extractants : High molecular weight primary, secondary, and tertiary amines (e.g., N1923, TOA) function via the ion-pair mechanism described previously. researchgate.netjlu.edu.cn Their basicity and steric structure influence their ability to form stable ion pairs with the [Co(NCS)₄]²⁻ complex.
Neutral Solvating Extractants : Reagents like sulphoxides (DPSO, DOSO) and organophosphorus compounds such as tri-n-butyl phosphate (B84403) (TBP) extract cobalt through solvation of the neutral Co(SCN)₂ species. researchgate.net The presence of the electron-donating oxygen atom is key to their solvating power.
Acidic Organophosphorus Extractants : This class includes phosphinic acids (e.g., Cyanex 272), phosphonic acids (e.g., PC-88A), and phosphoric acids (e.g., D2EHPA). While often used in cation exchange systems, their structure plays a vital role in stabilizing cobalt complexes in the organic phase in thiocyanate systems. The separation ability for cobalt follows the order: phosphinic > phosphonic > phosphoric acid. scispace.com This trend is attributed to the increasing stabilization of the tetrahedral coordination of the extracted cobalt complex. scispace.com The extraction of cobalt with Cyanex 272, a phosphinic acid, is noted to cause the organic phase to turn an intense blue, which is characteristic of the formation of a tetrahedral cobalt species. mdpi.com
| Extractant Class | Example(s) | Primary Extraction Mechanism | Extracted Species Example | Reference |
|---|---|---|---|---|
| Amines | TOA, N1923 | Ion-Pair | [(R₃NH)₂][Co(NCS)₄] | researchgate.netjlu.edu.cn |
| Sulphoxides | DPSO, DOSO | Solvation (Hydrate-Solvate) | Co(SCN)₂·4S | researchgate.net |
| Acidic Organophosphorus | Cyanex 272, D2EHPA | Stabilization of Tetrahedral Complex | (Complex involving extractant and thiocyanate) | scispace.commdpi.com |
Applications in Advanced Materials Science and Technology Research
Precursor for Cobalt-Based Functional Materials
The compound is a valuable starting material, or precursor, for the synthesis of various cobalt-based materials, including oxides, sulfides, and magnetic nanomaterials. Its utility stems from the presence of both cobalt and thiocyanate (B1210189) ions, which can be transformed into other functional components through controlled chemical reactions.
Synthesis of Cobalt Oxides and Sulfides for Catalytic and Energy Applications
Cobalt(II) thiocyanate hydrate (B1144303) can serve as a source of cobalt ions for the fabrication of cobalt oxides (such as CoO and Co₃O₄) and various phases of cobalt sulfide (B99878) (including CoS, Co₃S₄, Co₉S₈, and CoS₂). acs.orgrsc.org These materials are of significant interest for their catalytic and energy storage applications. nih.gov For instance, cobalt oxides are employed as catalysts, in lithium-ion batteries, and for gas sensing. nih.govscispace.com Cobalt sulfides have shown promise as electrode materials for supercapacitors and as catalysts in processes like hydrodesulfurization. chalcogen.rochalcogen.ro
The synthesis of these materials often involves processes like thermal decomposition, hydrothermal methods, or co-precipitation. rsc.orgissr.edu.kh In the synthesis of cobalt sulfides, for example, a cobalt precursor is reacted with a sulfur source. While cobalt(II) thiocyanate can theoretically provide both elements, research literature more commonly describes the use of other cobalt salts, such as cobalt(II) nitrate (B79036) or cobalt(II) chloride, in combination with a separate sulfur source like thiourea (B124793) or thioacetamide. rsc.orgmdpi.com The thermal decomposition of cobalt-containing precursors at controlled temperatures and atmospheres is a key step in obtaining the desired phase and morphology of the final oxide or sulfide product. scispace.comchalcogen.ro
Development of Magnetic Nanomaterials and Single-Chain Magnets
Cobalt(II) thiocyanate is a fundamental building block in the development of magnetic nanomaterials, particularly single-chain magnets (SCMs). SCMs are one-dimensional coordination polymers that exhibit slow relaxation of magnetization below a certain blocking temperature, a property of interest for high-density information storage and spintronics.
The structure of these materials typically consists of cobalt(II) ions linked by pairs of bridging thiocyanate anions (μ-1,3-SCN⁻) into linear chains. The remaining coordination sites on the octahedral cobalt centers are occupied by neutral N-donor coligands, leading to general formulas like [Co(NCS)₂(L)₂]n, where L is a ligand such as pyridine (B92270) or its derivatives. The magnetic properties of these chains are highly dependent on the strong easy-axis anisotropy of the octahedrally coordinated cobalt(II) ions. Research on compounds like [Co(NCS)₂(4-methoxypyridine)₂]n has elucidated key magnetic properties. For this specific SCM, the critical temperature for antiferromagnetic ordering was found to be 3.94 K, with a critical field of 290 Oe. Below this temperature, slow magnetic relaxation of the ferromagnetic chains is observed.
Table 1: Magnetic Properties of a Cobalt(II) Thiocyanate-Based Single-Chain Magnet
| Property | Value |
| Compound | [Co(NCS)₂(4-methoxypyridine)₂]n |
| Critical Temperature (Tc) | 3.94 K |
| Critical Field (Hc) | 290 Oe |
| Relaxation Energy Barrier (Long Chains, Δτ₁) | 44.9(5) K |
| Relaxation Energy Barrier (Short Chains, Δτ₂) | 26.0(7) K |
| Spin Excitation Energy | 19.1 cm⁻¹ |
Integration into Metal-Organic Frameworks (MOFs) and Coordination Polymers
Cobalt(II) ions, sourced from precursors like cobalt(II) thiocyanate hydrate, are integral to the construction of coordination polymers and metal-organic frameworks (MOFs). These materials are crystalline solids built from metal ions or clusters linked by organic molecules, creating porous structures with applications in gas storage and separation.
Design Principles for MOF Assembly with Cobalt(II) Thiocyanate Units
While complex, highly porous 3D MOFs are typically assembled from cobalt ions and multidentate carboxylate or imidazolate linkers, cobalt(II) thiocyanate is a key component in forming simpler, yet important, 1D coordination polymers. The primary design principle involves the coordination of the cobalt(II) ion with the linear thiocyanate ligand, which can act as a bridge between metal centers. The versatility of the thiocyanate ion allows it to coordinate through either its nitrogen or sulfur atom, or to bridge two metal centers, influencing the final structure. The assembly is often guided by the choice of additional "auxiliary" ligands that complete the coordination sphere of the cobalt ion, which in turn dictates the dimensionality and topology of the resulting framework.
Exploration of Gas Adsorption and Separation Properties in MOF Derivatives
Cobalt-based MOFs have demonstrated significant potential for gas adsorption and separation. The incorporation of cobalt ions into the framework can enhance interactions with gas molecules, leading to improved storage capacity and selectivity. For example, doping the well-known MOF-5 structure with cobalt(II) ions has been shown to increase its adsorption capacity for hydrogen (H₂), carbon dioxide (CO₂), and methane (B114726) (CH₄) under high pressure.
In another example, a 3D porous framework based on Co(II) and 2,2′-bithiophen-5,5′-dicarboxylate was synthesized and its gas separation performance was evaluated. The material showed promising selectivity for CO₂ over other gases like nitrogen (N₂), oxygen (O₂), and methane (CH₄), which is crucial for applications such as flue-gas purification and natural gas upgrading.
Table 2: Gas Adsorption and Selectivity in a Cobalt-Based MOF
| Gas Pair | Selectivity Factor (at 273 K) | Selectivity Factor (at 298 K) |
| CO₂/N₂ | up to 35.7 | up to 18.9 |
| CO₂/O₂ | up to 45.4 | - |
| CO₂/CO | up to 20.8 | up to 15.1 |
| CO₂/CH₄ | 4.8 | - |
Research on Sensing and Detection Methodologies
Cobalt(II) thiocyanate is utilized in several chemical tests and sensing methodologies due to its ability to form distinctly colored complexes with specific analytes. This color change provides a straightforward visual or spectrophotometric method for detection.
A well-known application is in the presumptive testing for cocaine, where a solution of cobalt(II) thiocyanate forms a blue complex in the presence of cocaine hydrochloride. This reaction has also been noted to produce false positives with other organic bases, such as lidocaine (B1675312). Another application involves the identification of non-ionic surfactants in water. This compound reagent can form a colored complex with surfactants, which can then be extracted into a solvent like chloroform (B151607) and quantified using a UV-visible spectrophotometer.
Conversely, cobalt complexes are also used to create sensors for detecting the thiocyanate anion itself. This is relevant for environmental monitoring and in clinical diagnostics, as thiocyanate levels in bodily fluids can be an indicator of smoking. For instance, a colorimetric paper-based optode sensor using a cobalt porphyrin derivative has been developed for the highly sensitive and selective determination of thiocyanate in urine. The sensor changes color from pink to green in the presence of thiocyanate, allowing for naked-eye detection.
Table 3: Performance of Cobalt-Based Sensors for Thiocyanate Detection
| Sensor Type | Analyte | Working Range | Limit of Detection (LOD) |
| Paper-based optode | Thiocyanate (SCN⁻) | 0.001–5 mM | 1.26 μM (camera), 0.65 μM (instrumental) |
| Potentiometric membrane | Thiocyanate (SCN⁻) | 1 × 10⁻¹ to 1 × 10⁻⁷ M | 9.55 × 10⁻⁸ M |
Chemosensor Development for Specific Analyte Recognition
The development of chemosensors relies on the principle of a specific chemical interaction between a sensor molecule and a target analyte, which produces a detectable signal. Cobalt(II) thiocyanate has been extensively utilized as a key reagent in colorimetric chemosensors for a range of analytes due to the formation of distinctly colored complexes.
Detection of Alkaloids and Organic Bases: A primary application of cobalt(II) thiocyanate is in the presumptive colorimetric testing for cocaine and other organic bases. wikipedia.orgoxfordreference.com The well-known Scott test uses a reagent containing cobalt(II) thiocyanate. wikipedia.org In the presence of cocaine hydrochloride, the Co(II) ion undergoes a coordination change. The initially pink aqueous cobalt(II) ion forms a vibrant blue complex. wikipedia.org This color change is the basis of the sensing mechanism. The reaction involves the formation of an ion pair between the tetrathiocyanatocobaltate(II) anion, [Co(SCN)₄]²⁻, and the protonated cocaine cation, (Hcocaine⁺)₂. nih.govchalmers.se Stoichiometric studies have confirmed that cocaine binds to cobaltous thiocyanate at a molar ratio of 2:1. jst.go.jp
While effective as a preliminary screening tool, the test is not entirely specific to cocaine. Other organic bases and their salts can act as interferents, producing "false positives." Documented compounds that also yield a blue color include lidocaine, dibucaine, diltiazem, and ketamine. wikipedia.orgjst.go.jp Research has clarified that these compounds also form blue ion pair complexes, such as (Hlidocaine⁺)₂([Co(SCN)₄]²⁻)·H₂O. nih.gov The specificity of the test can be improved by a multi-step procedure involving the addition of hydrochloric acid, which causes the blue color to disappear, followed by extraction into an organic solvent like chloroform, where the blue color reappears if cocaine is present. wikipedia.orgoxfordreference.comjst.go.jp
Detection of Nonionic Surfactants: Cobalt(II) thiocyanate is also a crucial component in chemosensors for the quantitative analysis of nonionic surfactants, particularly those containing polyoxyethylene groups. jst.go.jpntis.govpurdue.edu The sensing mechanism involves the formation of a ternary complex between the surfactant, cobalt(II), and thiocyanate ions. researchgate.netgoogle.com In aqueous solution, the addition of a nonionic surfactant like Triton X-100 to a cobalt(II) thiocyanate solution results in the development of an intense blue color. jst.go.jp It is proposed that the oxygen atoms in the polyoxyethylene chain of the surfactant replace the water molecules coordinated to the cobalt ion. This leads to a structural conversion from an octahedral complex to a tetrahedral one, causing the distinct color change. jst.go.jp This colorimetric response can be measured spectrophotometrically for quantitative determination. The resulting complex is extractable into organic solvents such as chloroform, which forms the basis of established analytical methods for quantifying surfactant concentrations in various samples. ntis.govpurdue.edu
The table below summarizes key research findings for Cobalt(II) thiocyanate-based chemosensors.
| Analyte | Sensor Basis | Detection Principle | Key Findings |
| Cocaine | Cobalt(II) thiocyanate reagent (Scott Test) | Formation of a blue ion pair, (Hcocaine⁺)₂[Co(SCN)₄]²⁻. nih.govchalmers.se | The test is a rapid, colorimetric presumptive assay; shows false positives with other organic bases like lidocaine. wikipedia.orgjst.go.jp |
| Nonionic Surfactants | Cobalt(II) thiocyanate reagent | Formation of a blue ternary complex with the polyoxyethylene group of the surfactant. jst.go.jpresearchgate.net | Allows for spectrophotometric quantification; the complex is extractable into organic solvents for analysis. ntis.govpurdue.edu |
| Cobalt(II) Ions | Thiocyanate with an ion-pairing agent (e.g., neotetrazolium chloride) | Formation of a highly absorbing ion association complex, [Co(SCN)₄]²⁻ with a counter-ion. oup.comoup.com | Provides a sensitive and selective method for the spectrophotometric determination of cobalt concentrations. oup.comoup.com |
Catalytic Research Applications
Homogeneous Catalysis Utilizing Cobalt(II) Thiocyanate (B1210189) Hydrate (B1144303)
The application of cobalt(II) thiocyanate as a homogeneous catalyst is an area of specialized research. Investigations have explored its potential in various organic transformations, with a focus on oxidation reactions and the elucidation of the mechanisms governing these processes.
The catalytic activity of cobalt compounds in oxidation reactions, such as the epoxidation of alkenes, is well-documented. However, specific research detailing the use of cobalt(II) thiocyanate hydrate as the primary catalyst for alkene epoxidation is limited. While various cobalt complexes are known to catalyze epoxidation, the direct application of the simple thiocyanate salt is less common.
In a broader context, cobalt thiocyanate has been listed among a wide array of potential catalysts, including other metal thiocyanates and acetates, for transesterification reactions used in the synthesis of cycloaliphatic epoxide resins. google.com This suggests its potential utility in processes related to epoxide synthesis, although detailed studies focusing on its efficacy and mechanism specifically in alkene epoxidation are not extensively reported in the available literature.
Regioselective thiocyanation is a crucial transformation in organic synthesis for introducing the thiocyanate functional group into aromatic and heteroaromatic compounds. While various reagents and catalytic systems have been developed for this purpose, the use of this compound as a direct catalyst for these reactions is not prominently featured in scientific literature. science.govresearchgate.net Research in this area often employs other thiocyanate sources or different catalytic strategies to achieve regioselectivity. science.govresearchgate.net
Understanding the catalytic cycle and identifying the active species are fundamental to optimizing any catalytic process. For reactions involving cobalt(II) thiocyanate, the active species is often related to the formation of the tetrathiocyanatocobaltate(II) anion, [Co(SCN)₄]²⁻. mdpi.comsemanticscholar.org This complex anion is known for its intense blue color and forms the basis of qualitative tests for cobalt. dur.ac.uk The coordination chemistry of the thiocyanate ligand, which can bind to the cobalt center through either the nitrogen (isothiocyanato) or sulfur (thiocyanato) atom, plays a critical role in the structure and reactivity of potential catalytic intermediates. mdpi.com
Mechanistic studies on related systems offer insights into potential catalytic pathways. For instance, research on a cobalt(II) complex incorporating both a biquinoline-based ligand and thiocyanate, {CoL(SCN)₂}, demonstrated its ability to bind dioxygen. squ.edu.om This complex was also found to be active in the oxidation of substrates like triphenylphosphine, suggesting a potential catalytic cycle involving dioxygen activation. squ.edu.om While this study does not use this compound directly, it highlights the capacity of cobalt-thiocyanate species to participate in redox reactions, which is a cornerstone of many catalytic cycles.
Heterogeneous Catalysis Derived from Cobalt(II) Thiocyanate Precursors
Cobalt(II) thiocyanate is frequently cited as a versatile precursor for the synthesis of various cobalt-based materials that function as heterogeneous catalysts. sigmaaldrich.com Its solubility and reactivity make it a suitable starting material for creating more complex and robust catalytic systems.
Supported cobalt catalysts are vital in numerous industrial applications. Cobalt(II) thiocyanate can be used as a starting material to prepare these catalysts. sigmaaldrich.com For example, a patent for preparing transition metal phosphides, which have applications in catalysis, lists cobalt thiocyanate as a potential cobalt precursor. google.com The process involves mixing a solution of the cobalt precursor with a phosphorous precursor to form the desired cobalt phosphide (B1233454) material. google.com These materials can then be deposited on high-surface-area supports to create active and stable heterogeneous catalysts.
The table below, based on patent literature, lists various cobalt salts that can serve as precursors for synthesizing cobalt-based catalysts and materials.
| Cobalt Precursor | Chemical Formula |
|---|---|
| Cobalt thiocyanate | Co(SCN)₂ |
| Ammonium (B1175870) cobalt sulphate | (NH₄)₂Co(SO₄)₂ |
| Cobalt carbonate | CoCO₃ |
| Cobalt chloride | CoCl₂ |
| Cobalt nitrate (B79036) | Co(NO₃)₂ |
| Cobalt oxalate | CoC₂O₄ |
| Cobalt acetate (B1210297) | Co(CH₃COO)₂ |
A selection of cobalt precursors, including cobalt thiocyanate, that can be used in the synthesis of cobalt-based materials for catalytic applications. google.com
Fischer-Tropsch (FT) synthesis is a major industrial process that converts synthesis gas (a mixture of carbon monoxide and hydrogen) into liquid hydrocarbons. Cobalt-based catalysts are the industry standard for this process due to their high activity and selectivity towards long-chain linear paraffins. acs.org While extensive research exists on the formulation and performance of cobalt catalysts for FT synthesis, the available literature does not specifically detail the use of cobalt(II) thiocyanate as a precursor for these catalysts. The preparation of FT catalysts typically involves impregnating a support (like silica (B1680970), alumina, or titania) with a cobalt salt, most commonly cobalt nitrate, followed by calcination and reduction steps to form metallic cobalt nanoparticles, which are the active phase.
Advanced Analytical Chemistry Research Applications
Reagent in Spectrophotometric and Colorimetric Assays
The vibrant color changes associated with cobalt(II) thiocyanate (B1210189) complexes form the basis of numerous analytical assays. When dissolved in water, it can form a pink solution, which turns blue upon the addition of certain organic solvents or other analytes, a property leveraged for detection. guidechem.comguidechem.com This chromogenic behavior is central to its application in both qualitative and quantitative analysis.
Cobalt(II) thiocyanate is a key reagent in the spectrophotometric quantification of various substances, including metal ions and surfactants. guidechem.comsolubilityofthings.com A primary application is the determination of cobalt(II) ions themselves. In the presence of high concentrations of thiocyanate ions (often from potassium thiocyanate) and in a suitable solvent like acetone, cobalt(II) ions form the intensely blue-colored tetrathiocyanatocobaltate(II) complex ion, [Co(SCN)₄]²⁻. ntu.edu.tw This complex exhibits strong absorbance in the visible region, making it ideal for quantitative analysis based on Beer's Law. ntu.edu.tw
Research has focused on optimizing this method for accuracy and sensitivity. Key parameters that are controlled include pH, which is maintained using hydrochloric acid, and solvent composition to ensure the stability of the blue complex. ntu.edu.tw The method is noted for its high molar absorptivity (approximately 1.9 × 10³ cm⁻¹∙M⁻¹ at 620 nm), which allows for the accurate determination of trace amounts of cobalt(II). ntu.edu.tw
Beyond self-analysis, the reagent is used to quantify other species. For instance, a method for determining non-ionic surfactants like Tween 80 involves a color reaction with an ammonium (B1175870) cobalt thiocyanate reagent. guidechem.com The reaction produces a blue, insoluble product that can be extracted with an organic solvent and measured colorimetrically. guidechem.com Similarly, it is used to form colored complexes with surfactants in water samples, which are then extracted into chloroform (B151607) and quantified using a UV-visible spectrophotometer. guidechem.com This technique is advantageous as it is rapid and avoids issues like foaming. guidechem.comguidechem.com
Table 1: Spectrophotometric Determination of Cobalt(II) using Thiocyanate
| Parameter | Value/Condition | Source |
|---|---|---|
| Analyte | Cobalt(II) ions | ntu.edu.tw |
| Complex Formed | [Co(SCN)₄]²⁻ | ntu.edu.tw |
| Appearance | Clear, transparent blue solution | ntu.edu.tw |
| Analytical Wavelength (λmax) | 620 nm | ntu.edu.tw |
| Molar Absorptivity (ε) | ~1.9 × 10³ cm⁻¹∙M⁻¹ | ntu.edu.tw |
| Reagents | KSCN, HCl, Acetone | ntu.edu.tw |
| Principle | Beer's Law | ntu.edu.tw |
Significant research has been dedicated to understanding the chemical transformations responsible for the color changes in cobalt(II) thiocyanate-based assays. The most well-known application is the Scott test, a presumptive colorimetric test for cocaine. wikipedia.orgresearchgate.net The formation of a blue species is interpreted as a positive result. researchgate.netnih.gov
The chromophore—the part of a molecule responsible for its color—in a positive test is the tetrathiocyanatocobaltate(II) anion, [Co(SCN)₄]²⁻. researchgate.netnih.gov In the presence of organic bases like cocaine (represented as L), the protonated base (HL⁺) forms an ion pair with this complex anion. nih.gov The resulting blue precipitate is an ionic coordination compound with the general formula (HL⁺)₂[Co(SCN)₄]²⁻. researchgate.netnih.gov
Detailed analytical studies using techniques such as single-crystal X-ray diffraction, UV-visible spectroscopy, and Raman spectroscopy have been employed to confirm the identity of these products. researchgate.netnih.gov For example, research has shown that while cocaine hydrochloride reacts to form a glassy, amorphous blue material, other bases like lidocaine (B1675312) hydrochloride can form distinct needle-like crystals. researchgate.netnih.gov The structure of the lidocaine product was definitively identified as (H-lidocaine⁺)₂([Co(SCN)₄]²⁻)·H₂O. researchgate.netnih.gov This highlights that the fundamental chromophore, [Co(SCN)₄]²⁻, is consistent, but the nature of the cation and the resulting crystal structure can vary. researchgate.net
These investigations are crucial because numerous other organic bases, including diphenhydramine (B27) and lidocaine, can also produce a blue color, leading to false positives. wikipedia.orgresearchgate.net Understanding the precise reaction pathways and the structures of the resulting complexes allows for the optimization of these tests to improve their specificity and reliability. researchgate.netnih.gov
Table 2: Chromophores Identified in Cobalt(II) Thiocyanate Colorimetric Tests
| Analyte (L) | Reaction Product | Product Type | Color | Analytical Technique | Source |
|---|---|---|---|---|---|
| Cocaine | (H-cocaine⁺)₂[Co(SCN)₄]²⁻ | Ion Pair | Blue | Spectroscopic Analysis | nih.gov |
| Lidocaine | (H-lidocaine⁺)₂([Co(SCN)₄]²⁻)·H₂O | Ion Pair | Blue | Single-Crystal X-ray Diffraction | researchgate.netnih.gov |
| Benzimidazole | [Co(Hbzim)₂(SCN)₂] | Coordination Compound | Blue | Single-Crystal X-ray Diffraction | mdpi.com |
Thermal and Solid State Transformations
Thermogravimetric Analysis (TGA) for Mass Loss and Decomposition Profile Mapping
Thermogravimetric Analysis (TGA) is a fundamental technique used to measure the change in mass of a substance as a function of temperature or time in a controlled atmosphere. For cobalt(II) thiocyanate (B1210189) hydrate (B1144303), TGA is employed to map its decomposition profile, primarily identifying the temperatures at which water of hydration is lost and subsequent decomposition of the anhydrous salt occurs.
Studies on hydrated cobalt(II) complexes show distinct, multi-step degradation behaviors. The initial mass loss in cobalt(II) thiocyanate hydrate corresponds to the elimination of its water molecules. core.ac.uk The trihydrate form, Co(SCN)₂·3H₂O, reportedly loses its three molecules of water at approximately 105°C. guidechem.com This dehydration step is a critical feature of its thermal profile. Following the removal of water, the resulting anhydrous cobalt(II) thiocyanate remains stable until higher temperatures, at which point it decomposes into various cobalt oxides, nitrogen oxides, and sulfur oxides. prochemonline.com The precise temperature and characteristics of each decomposition stage are key indicators of the compound's thermal stability. core.ac.uk
Table 1: TGA Decomposition Profile for this compound
| Decomposition Step | Temperature Range (°C) | Mass Loss (%) | Description |
|---|---|---|---|
| Dehydration | ~105 | Varies (calc. 23.58% for trihydrate) | Loss of all water molecules of crystallization. guidechem.com |
| Decomposition | >105 | Varies | Decomposition of anhydrous Co(SCN)₂ into cobalt oxides and gaseous products (SOx, NOx). prochemonline.com |
Note: The exact temperatures and mass loss percentages can vary depending on factors such as heating rate and atmospheric conditions.
Differential Scanning Calorimetry (DSC) for Energetic Transitions and Phase Changes
Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. This technique identifies energetic transitions such as melting, crystallization, and other phase changes. mdpi.comresearchgate.net For this compound, DSC reveals the endothermic nature of the dehydration process.
The removal of water molecules from the crystal lattice requires an input of energy to break the coordination and hydrogen bonds. This is observed as an endothermic peak on the DSC curve, which corresponds to the mass loss event seen in TGA. nih.gov In a study of a similar compound, diaquabis(4-methylpyridine-κN)bis(thiocyanato-κN)cobalt(II), an endothermic event was observed at 88°C, corresponding to the loss of water molecules. nih.gov Following dehydration, further heating may reveal other transitions, such as the decomposition of the anhydrous salt, which would also be associated with distinct endothermic or exothermic peaks.
Table 2: Energetic Transitions of this compound via DSC
| Transition | Temperature (°C) | Type of Transition |
|---|---|---|
| Dehydration | ~80-110 | Endothermic |
| Decomposition | Higher Temperatures | Endothermic/Exothermic |
Note: Data are representative and can be influenced by experimental conditions.
In Situ X-ray Diffraction Studies of Phase Changes upon Heating
In situ X-ray diffraction (XRD) is a powerful technique for studying the crystalline structure of materials as they undergo transformations due to heating or other stimuli. mdpi.comresearchgate.net By collecting diffraction patterns at various temperatures, it is possible to directly observe the changes in the crystal lattice, identify intermediate phases, and determine the structure of the final products. researchgate.net
For this compound, in situ XRD studies would track the structural evolution from the hydrated form to the anhydrous phase. X-ray crystallography has shown that the trihydrate, Co(SCN)₂(H₂O)₃, consists of isolated tetrahedral Co(SCN)₂(H₂O)₂ centers with an additional molecule of water of crystallization. wikipedia.org In contrast, the anhydrous form, Co(SCN)₂, adopts a two-dimensional polymeric sheet structure. wikipedia.org
An in situ heating XRD experiment would show the disappearance of the diffraction peaks corresponding to the hydrated crystal structure and the emergence of new peaks characteristic of the anhydrous Co(SCN)₂ lattice as the temperature passes the dehydration point. This provides direct evidence of the solid-state structural transformation and allows for a precise determination of the temperature at which this phase change occurs.
Mechanism of Dehydration and Anhydrous Phase Formation
The dehydration of this compound is a thermally induced process that involves the removal of water molecules from its crystal structure, leading to the formation of the anhydrous salt. libretexts.orgsavemyexams.com This transformation is driven by heat, which provides the necessary energy to overcome the forces holding the water molecules within the lattice.
The mechanism proceeds as follows:
Energy Input : As the hydrate is heated, it absorbs thermal energy.
Bond Cleavage : The energy input leads to the cleavage of the coordinative bonds between the cobalt(II) ions and the water ligands, as well as the hydrogen bonds between the water molecules and the thiocyanate anions. pcc.eu
Water Release : The water molecules are released from the crystal lattice, typically as water vapor. TGA data indicates this occurs around 105°C for the trihydrate. guidechem.com
Structural Reorganization : The loss of water molecules necessitates a significant rearrangement of the remaining ions. The crystal structure transforms from one containing isolated hydrated cobalt centers to the more compact, polymeric network of anhydrous Co(SCN)₂. wikipedia.org This results in a new crystalline phase with a different structure and physical properties, including color. The hydrated form is typically a purple crystal, while the anhydrous substance has been described as a yellow-brown or dark powder. guidechem.comsolubilityofthings.com
This entire process is an endothermic phase transition, as confirmed by DSC, and represents a reversible chemical change if water is reintroduced to the anhydrous compound. libretexts.org
Solid-State Reactivity and Topochemical Transformations
Solid-state reactivity refers to chemical reactions that occur without the involvement of a solvent. The thermal dehydration of this compound is a prime example of a solid-state reaction. This process can also be considered a topochemical transformation, where the reactivity is controlled by the crystal structure and the product's structure is influenced by the lattice of the reactant.
The transformation from the hydrated crystal, with its specific arrangement of isolated cobalt complexes, to the 2D polymeric sheets of the anhydrous form is a significant structural reorganization that occurs entirely in the solid state. The orientation and packing of the molecules in the hydrate crystal likely influence the formation and orientation of the resulting anhydrous structure.
Beyond dehydration, anhydrous cobalt(II) thiocyanate exhibits further solid-state reactivity at higher temperatures, decomposing into cobalt oxides. prochemonline.com It also serves as a precursor in solid-state synthesis routes for creating more complex coordination polymers or materials. The reactivity of the thiocyanate ligand and the cobalt(II) center allows for reactions with other solid-state reactants upon heating to form new compounds with unique structural and magnetic properties.
Future Research Directions and Emerging Areas
Exploration of Novel Eco-Friendly Synthetic Routes
The development of environmentally benign synthetic methods for cobalt(II) thiocyanate (B1210189) and its derivatives is a paramount goal for future research. Traditional syntheses often rely on solvent-based processes that can generate hazardous waste. The principles of green chemistry are increasingly being applied to the synthesis of coordination compounds, and this trend is expected to heavily influence the future production of cobalt complexes. researchgate.net
Future research will likely focus on:
Solvent-free or aqueous-based synthesis: Methods like mechanochemistry (solid-state grinding) or synthesis in aqueous solutions reduce or eliminate the need for volatile organic solvents. researchgate.netnih.gov The reaction of cobalt(II) salts with thiocyanate sources in water is a known method, but optimizing conditions for yield, purity, and specific hydrate (B1144303) formation without downstream organic solvent use is a key research area. researchgate.netnih.govguidechem.com
Energy-efficient methods: Exploring microwave-assisted or sonochemical methods could significantly reduce reaction times and energy consumption compared to conventional heating.
Use of sustainable starting materials: Investigating the use of cobalt sourced from recycled materials, such as spent lithium-ion batteries, aligns with circular economy principles and reduces reliance on primary mining. aalto.fi Research into recycling spent catalysts can decrease environmental impacts by over 50% compared to primary production. aalto.firesearchgate.net
Advanced Spectroscopic Probes for In Situ and Real-Time Reaction Monitoring
While techniques like Fourier-Transform Infrared (FTIR) and UV-Visible spectroscopy are routinely used for the characterization of final cobalt(II) thiocyanate products, their application for in situ and real-time monitoring of reaction dynamics is an emerging frontier. nih.gov Understanding the formation mechanisms of cobalt(II) thiocyanate complexes, including the coordination of water molecules and the potential for linkage isomerism of the thiocyanate ion, is critical for controlling the synthesis of materials with desired properties. mdpi.com
Future avenues of investigation include:
Time-resolved spectroscopy: Employing techniques such as stopped-flow UV-Vis or rapid-scan FTIR to monitor the kinetics of complex formation in solution. This can provide insights into the stepwise assembly of species like [Co(NCS)]+, [Co(NCS)2], and [Co(NCS)4]2−. researchgate.net
In situ Raman and IR spectroscopy: These non-invasive techniques can be used to monitor the synthesis of coordination polymers and hybrid materials in real-time, tracking changes in the vibrational modes of the thiocyanate ligand (ν(CN), ν(CS), and δ(NCS)) to understand its binding mode as the reaction progresses. nih.gov
Synchrotron-based techniques: High-resolution X-ray diffraction and X-ray absorption spectroscopy (XAS) performed in situ can offer unparalleled detail on the evolution of the cobalt coordination environment and crystalline phase formation during synthesis. nih.gov
Integration into Hybrid Organic-Inorganic Materials and Nanocomposites
Cobalt(II) thiocyanate is a valuable building block for creating complex hybrid materials and nanocomposites, leveraging its versatile coordination chemistry. prochemonline.com The integration of this compound into larger architectures can yield materials with enhanced or novel functionalities for applications in catalysis, energy storage, and sensing.
Key research directions are:
Metal-Organic Frameworks (MOFs) and Coordination Polymers: Using cobalt(II) thiocyanate as a node or linker in the self-assembly of porous frameworks. A 3D supramolecular framework has been synthesized through the Co(NCS)2-mediated self-assembly of a ditopic nitrogen ligand, demonstrating the potential for creating structured materials. mdpi.com
Nanocomposites for Energy Applications: The development of composites combining cobalt compounds with carbon nanomaterials is a significant area of research for improving the performance of lithium-ion batteries. mdpi.com Future work could explore embedding cobalt(II) thiocyanate into conductive matrices to create high-performance electrode materials.
Catalytic Nanocomposites: The synthesis of cobalt nanoparticle-hydrogel nanocomposites has been shown to be effective for the catalytic reduction of nitroaromatics in water. fgcu.edu Future studies could explore using cobalt(II) thiocyanate hydrate as a precursor for creating finely dispersed cobalt nanoparticles within various polymer or silica (B1680970) supports for a range of catalytic applications. fgcu.eduresearchgate.net
Computational Design and Prediction of Functional Derivatives
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the properties of cobalt(II) thiocyanate complexes. rsc.orgrsc.org These in silico methods allow for the rational design of new functional derivatives by predicting their structural, electronic, and magnetic properties before synthesis.
Emerging areas for computational research include:
Predicting Ligand Effects: DFT calculations can be used to study how modifying organic ligands in heteroleptic complexes of the type [Co(NCS)2(L)x] affects the geometry, spin-state, and electronic absorption spectra. acs.org This is crucial for designing spin-crossover materials or tuning the optical properties of the complex. prochemonline.com
Mechanism Elucidation: Computational studies can explore reaction mechanisms, such as the electrocatalytic oxidation of thiocyanate by cobalt-phthalocyanine complexes, providing insights to improve catalyst design. rsc.org
Screening for Applications: High-throughput computational screening can be employed to predict the properties of a large library of potential cobalt(II) thiocyanate derivatives for specific applications, such as identifying candidates with optimal pharmacokinetic profiles for medicinal chemistry or electronic properties for semiconductor applications. jppres.com
| Study Focus | Computational Method | Key Findings and Future Implications |
|---|---|---|
| Structural and Vibrational Analysis | DFT | Successfully corroborates experimental vibrational modes of the thiocyanate ligand, confirming its coordination mode. rsc.org Future work can predict how new ligands will influence this bonding. |
| Electronic Structure and Reactivity | DFT (Frontier Orbital Analysis) | Illustrates the chemical reactivities of metal-organic complexes, guiding the design of complexes for catalytic or electronic applications. jyu.fi |
| Intermolecular Interactions | Hirshfeld Surface Analysis, QTAIM, NCI | Visualizes and quantifies non-covalent interactions (e.g., N–H⋯S hydrogen bonds), which are crucial for crystal engineering and designing robust supramolecular assemblies. nih.govjyu.fi |
| Electrocatalysis Mechanisms | DFT | Explores the impact of electron-donating and withdrawing groups on the oxidation of thiocyanate, enabling tailored catalyst design for improved efficiency. rsc.org |
| Ligand Isomerism Effects | DFT / TD-DFT | Shows that N-bonding of CNS ligands is energetically favored over S-bonding, impacting the design of stable complexes for applications like dye-sensitized solar cells. acs.org |
Sustainable Chemistry Aspects in Synthesis and Application
Beyond eco-friendly synthesis, a holistic approach to sustainability requires considering the entire life cycle of this compound, from raw material extraction to end-of-life. Life Cycle Assessment (LCA) is a powerful tool to quantify environmental impacts and identify "hotspots" for improvement.
Future research in this area will focus on:
Comprehensive LCAs: Conducting detailed cradle-to-gate LCAs for cobalt(II) thiocyanate production to quantify impacts such as global warming potential (GWP), acidification, and water use. cobaltinstitute.orgmq.edu.au Existing LCAs on cobalt compounds like cobalt sulphate heptahydrate show that electricity usage and chemical auxiliaries are significant contributors to GWP. cobaltinstitute.org
Reducing Environmental Impact of Raw Materials: Cobalt extraction and refining are energy- and resource-intensive processes. mq.edu.au Research into more sustainable sourcing and the use of recycled cobalt is critical. aalto.fi
Designing for Recyclability: Developing applications and materials where the cobalt complex can be easily recovered and reused. For instance, designing recyclable catalysts where the cobalt can be leached and re-precipitated after the catalyst's lifetime. aalto.fi
| Impact Category | Cobalt Metal (~99.9%) | Crude Cobalt Hydroxide (~31.1%) | Cobalt Sulphate Heptahydrate (~21%) |
|---|---|---|---|
| Global Warming Potential (kg CO₂ eq.) | 28.2 | 6.4 | 4.0 |
| Acidification Potential (kg SO₂ eq.) | 0.44 | 0.13 | 0.29 |
| Primary Energy Demand (MJ) | 561 | 179 | 101 |
| Blue Water Consumption (kg) | 992 | 863 | 295 |
Host-Guest Chemistry and Encapsulation Studies
Host-guest chemistry involves the encapsulation of a "guest" molecule within a larger "host" molecule or framework, held together by non-covalent forces. wikipedia.org This area offers exciting possibilities for using cobalt(II) thiocyanate as a structural component in creating functional supramolecular systems.
Promising research avenues include:
Supramolecular Cages and Frameworks: Designing and synthesizing complex, multi-component assemblies where cobalt(II) thiocyanate units direct the formation of a cavity-containing structure. mdpi.com These hosts could be used for molecular recognition, sensing, or encapsulating reactive species.
Encapsulation for Drug Delivery: While outside the scope of direct dosage, the fundamental study of encapsulating bioactive molecules within a cobalt thiocyanate-based framework could be a preliminary step in designing new material-based delivery systems.
Controlled Release Systems: Investigating the encapsulation of small molecules (e.g., fragrances, self-healing agents) within a cobalt thiocyanate-containing material, with their subsequent release triggered by an external stimulus like heat, light, or a change in chemical environment.
Q & A
Q. What are the standard methods for synthesizing cobalt(II) thiocyanate hydrate, and how can purity be ensured?
this compound is typically synthesized via salt metathesis reactions. For example, aqueous cobalt(II) sulfate reacts with barium thiocyanate, yielding barium sulfate precipitate and leaving Co(SCN)₂(H₂O)₃ in solution . To obtain the anhydrous form, diethyl ether is added as an antisolvent. Purity is confirmed via X-ray crystallography (to verify structure) and gravimetric analysis (to assess residual solvents or byproducts). Ensure stoichiometric ratios and controlled drying conditions to minimize hydration variations .
Q. How can X-ray crystallography and Rietveld refinement resolve structural ambiguities in this compound?
X-ray crystallography reveals that the hydrate forms isolated tetrahedral [Co(SCN)₂(H₂O)₂] units with crystallization water, while the anhydrous form adopts a 2D sheet structure . Contradictions in structural data (e.g., coordination geometry discrepancies) are resolved using Rietveld refinement ( ), which models nuclear and magnetic structures from neutron powder diffraction profiles. This method accounts for overlapping peaks and refines parameters like lattice constants and atomic positions .
Q. How does Le Chatelier’s principle explain equilibrium shifts in this compound systems?
Heating this compound drives dehydration, shifting equilibrium toward the anhydrous form. The reverse occurs upon water reintroduction. Spectrophotometric monitoring at 625 nm (characteristic of Co(SCN)₄²⁻) and mass loss analysis (TGA) quantify equilibrium constants. Concentration profiles and temperature-dependent UV-Vis spectra validate predictions .
Advanced Research Questions
Q. What drives the reversible thermochromic and magnetic switching in cobalt(II) thiocyanate systems?
In thiocyanate ionic liquids (ILs), Co²⁺ transitions from tetrahedral [Co(NCS)₄]²⁻ (blue, μₑff ~4.7 BM) at 25°C to octahedral [Co(NCS)₆]⁴⁻ (red, μₑff ~1.9 BM) at -40°C ( ). This reversible coordination change is driven by temperature-dependent thiocyanate anion availability in the IL. Magnetic susceptibility (SQUID) and electronic spectroscopy track these shifts. Equilibrium constants (log K) for ligand substitution are calculated using Van’t Hoff plots .
Q. How do solvent and counterion choice affect cobalt(II) thiocyanate speciation in non-aqueous media?
In acetic acid with excess SCN⁻, Co²⁺ forms [Co(SCN)₃]⁻ and [Co(SCN)₄]²⁻, validated via ion migration and UV-Vis spectroscopy (λ_max = 625 nm for tetrahedral species) ( ). Oscillator strengths (ƒ) from absorption spectra quantify ligand field strength. Solvent polarity and counterion (e.g., Li⁺ vs. NH₄⁺) influence ion pairing and stability constants (K₂, K₃), determined via Job’s method or mole-ratio plots .
Q. What methodological improvements reduce false positives in cobalt(II) thiocyanate-based cocaine detection assays?
The Scott test (2% Co(SCN)₂ in HCl) produces false positives with lidocaine or phenacetin. Modifications include:
Q. How does cobalt(II) thiocyanate’s magnetic anisotropy inform its use in metalloprotein studies?
In cobalt-substituted human carbonic anhydrase II, pseudocontact shifts (PCSs) from paramagnetic Co²⁺ reveal magnetic susceptibility tensors. X-ray absorption spectroscopy (XAS) and NMR-derived PCSs map coordination geometry (e.g., pentacoordinate vs. tetrahedral). Anisotropy axes align with Co-N(His) bonds, critical for interpreting metalloenzyme dynamics .
Q. Can solvent selection dictate thermodynamic vs. kinetic control in cobalt(II) thiocyanate synthesis?
Polar aprotic solvents (e.g., acetonitrile) favor kinetic control, yielding metastable [Co(SCN)₂(CH₃CN)₄] intermediates. Antisolvents (e.g., diethyl ether) shift equilibria to thermodynamically stable anhydrous Co(SCN)₂. Time-resolved XRD and IR spectroscopy monitor phase transitions, while Ostwald’s rule guides solvent selection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
